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  • Product: [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol
  • CAS: 7057-48-9

Core Science & Biosynthesis

Foundational

Mechanism of Action of [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol in Viral Reverse Transcriptase Inhibition

Prepared by: Senior Application Scientist, Antiviral Drug Development Target Audience: Researchers, Virologists, and Pharmacologists Executive Summary The compound [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Antiviral Drug Development Target Audience: Researchers, Virologists, and Pharmacologists

Executive Summary

The compound [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol , universally recognized in the literature as 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) , is a potent nucleoside reverse transcriptase inhibitor (NRTI). Structurally, it consists of an adenine nucleobase attached to a 2',3'-unsaturated furanose ring. This technical whitepaper deconstructs the physical chemistry, intracellular activation pathways, and exact mechanism of action by which d4A terminates viral DNA synthesis in retroviruses (e.g., HIV-1) and hepadnaviruses (e.g., HBV).

By understanding the causality between its unique conformational landscape and its competitive inhibition profile, researchers can better optimize structural analogs for next-generation antiretroviral therapies.

Structural and Energetic Landscape

The pharmacological efficacy of d4A is fundamentally dictated by its stereochemistry. Unlike canonical adenosine, the presence of the 2',3'-double bond in the furanose ring forces the sugar into a nearly planar conformation. This structural restriction drastically alters the molecule's energetic landscape.

Comprehensive quantum-chemical investigations utilizing MP2/6-311++G(d,p) theory have demonstrated that d4A can adopt 21 distinct conformers within a narrow 5.17 kcal/mol Gibbs free energy range at 298.15 K [1]. The molecule's stability is governed by a sophisticated network of noncovalent interactions, including conventional hydrogen bonds (OH···O, NH···O) and weak dihydrogen contacts (CH···HC). Crucially, natural bond orbital analysis reveals that electron density migrates from the antibonding orbital of the sugar's CH group to the bonding orbital of the nucleobase, stabilizing the high-anti base orientation [1]. This specific geometry is highly favorable for docking into the dNTP-binding pocket of viral reverse transcriptase.

Table 1: Conformational and Energetic Properties of d4A vs. Canonical Adenosine
Propertyd4A (2',3'-unsaturated)Canonical AdenosineMechanistic Significance
Sugar Pucker Planar / RestrictedC2'-endo / C3'-endoEnhances binding affinity to the RT active site by reducing entropic penalty upon binding.
Conformational Range 21 conformers (ΔG ≤ 5.17 kcal/mol)Highly flexibleTight energetic range ensures a high population of binding-competent conformers [1].
Base Orientation syn, anti, and high-antisyn, antiAbility to adopt high-anti conformation allows optimal base-pairing mimicry.
3'-Hydroxyl Group AbsentPresentObligate requirement for DNA chain termination.

Mechanism of Action: Activation and Chain Termination

As a prodrug, d4A is inactive in its native state. Its mechanism of action relies on a two-phase process: intracellular phosphorylation and competitive chain termination .

  • Kinase-Mediated Activation: Upon cellular entry, d4A is sequentially phosphorylated by host cellular kinases (e.g., adenosine kinase, adenylate kinase) to its active triphosphate form, d4A-TP.

  • Competitive Inhibition: d4A-TP serves as a structural mimic of deoxyadenosine triphosphate (dATP). It competes directly with endogenous dATP for binding at the active site of viral reverse transcriptase (RT) or HBV polymerase [2].

  • Chain Termination: Once the viral polymerase incorporates d4A-monophosphate into the nascent viral DNA strand, replication halts. Because d4A lacks a 3'-hydroxyl (3'-OH) group, the polymerase cannot catalyze the formation of a 5'-3' phosphodiester bond with the next incoming deoxynucleotide. This results in obligate chain termination and the cessation of viral replication [1, 2].

Pathway d4A d4A (Prodrug) [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol d4AMP d4A-Monophosphate (via Adenosine Kinase) d4A->d4AMP Phosphorylation 1 d4ADP d4A-Diphosphate (via Adenylate Kinase) d4AMP->d4ADP Phosphorylation 2 d4ATP d4A-Triphosphate (Active Metabolite) d4ADP->d4ATP Phosphorylation 3 RT Viral Reverse Transcriptase (HIV-1 / HBV) d4ATP->RT Competes with host dATP DNA Premature Viral DNA (Obligate Chain Termination) RT->DNA Lacks 3'-OH for extension

Intracellular phosphorylation cascade of d4A and subsequent viral DNA chain termination.

Experimental Methodologies for Evaluating RT Inhibition

To ensure scientific rigor, evaluating the efficacy of d4A requires isolating the variables of intracellular metabolism and direct enzyme inhibition. Below are the self-validating protocols designed to measure both parameters.

Protocol A: In Vitro Reverse Transcriptase Inhibition Assay (Cell-Free)

Rationale: By utilizing a cell-free system, we bypass the cellular kinase bottleneck. This allows us to measure the direct inhibitory constant ( Ki​ ) of the active metabolite (d4A-TP) against recombinant viral polymerase [2].

Step-by-Step Methodology:

  • Template-Primer Preparation: Anneal Poly(rU) template with oligo(dA) 12−18​ primers. Causality: Because d4A is an adenosine analog, the template must be poly-uridine to force the polymerase to incorporate an adenine derivative.

  • Enzyme Pre-Incubation: Incubate 50 nM recombinant HIV-1 RT (or HBV polymerase) in reaction buffer (50 mM Tris-HCl pH 7.8, 10 mM MgCl 2​ , 1 mM DTT) with varying concentrations of d4A-TP (0.01 µM to 100 µM) for 10 minutes at 37°C.

  • Reaction Initiation: Add the Poly(rU)-oligo(dA) complex alongside a tracer amount of[ α

    32 P]-dATP and 10 µM cold dATP.
  • Quenching: After 30 minutes, terminate the reaction by adding an equal volume of quenching buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue).

  • Quantification: Resolve the products on a 15% denaturing polyacrylamide gel. Quantify the radiolabeled primer extension products using phosphorimaging to calculate the IC 50​ .

Workflow Prep 1. Reagent Prep Poly(rU)-oligo(dA) Incubate 2. Pre-Incubation RT + d4A-TP Prep->Incubate Reaction 3. Extension Add [a-32P]-dATP Incubate->Reaction Quench 4. Quench EDTA/Formamide Reaction->Quench Analyze 5. Analysis PAGE & Imaging Quench->Analyze

Workflow for cell-free in vitro reverse transcriptase inhibition assay.

Protocol B: Intracellular Phosphorylation Profiling (LC-MS/MS)

Rationale: A common failure point for NRTIs is poor intracellular phosphorylation. To validate that d4A is efficiently converted to d4A-TP, intracellular nucleotide pools must be quantified.

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed CEM T-lymphoblastoid cells at 1×106 cells/mL. Treat with 10 µM d4A for 2, 4, 8, and 24 hours.

  • Metabolite Extraction: Pellet cells and wash twice with ice-cold PBS to halt metabolism. Extract intracellular nucleotides using 70% cold methanol (-20°C).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins. Collect the supernatant and evaporate to dryness under nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute the pellet in mobile phase. Analyze via anion-exchange liquid chromatography coupled to a triple quadrupole mass spectrometer (monitoring MRM transitions specific to d4A-MP, d4A-DP, and d4A-TP).

Comparative Efficacy and Structure-Activity Relationships

Modifications to the d4A structure heavily influence both antiviral potency and host cytotoxicity. For instance, substituting the 2-position of the adenine ring with a chlorine atom (creating 2-chloro-d4A) was hypothesized to prevent enzymatic deamination. However, empirical data showed that while 2-chloro substitution maintained RT inhibition, it significantly increased host cell toxicity and decreased the overall therapeutic index [3].

Table 2: Comparative Antiviral Activity Profiles
CompoundTarget EnzymeAntiviral IC 50​ ( μ M)Host Cytotoxicity CC 50​ ( μ M)Notes
d4A HIV-1 RT~1.5 - 5.0> 100High selectivity; efficient chain terminator [1].
β -L-D4A-TP HBV Polymerase~0.5N/AStrong competitive inhibition with dATP[2].
2-Chloro-d4A HIV-1 RT> 20.0~20.0Halogenation increases toxicity; poor therapeutic index [3].
ddA (Saturated)HIV-1 RT~2.0> 100Lacks the double bond; different conformational flexibility [3].

Note: IC 50​ values are representative ranges derived from standardized CEM cell assays and recombinant enzyme kinetics.

References

  • Title: Structural and energetic properties of the potential HIV-1 reverse transcriptase inhibitors d4A and d4G: a comprehensive theoretical investigation Source: Taylor & Francis / PubMed URL
  • Title: Inhibition of reverse transcriptase activity of hepatitis B virus polymerase by β-l-D4A-TP Source: PubMed URL
  • Title: Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents Source: PubMed URL
Exploratory

An In-Depth Technical Guide on the In Vitro Cytotoxicity Profile of [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol in Human T-Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the in-vitro cytotoxic properties of the novel purine analog, [5-(6-Aminopurin-9-yl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the in-vitro cytotoxic properties of the novel purine analog, [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol, in human T-cell lines. Given the limited specific literature on this compound, this document serves as a foundational blueprint for establishing its cytotoxic profile, from initial cell viability screening to elucidating the mechanistic pathways of cell death.

Introduction and Scientific Rationale

The investigation into novel purine analogs is a cornerstone of anticancer and antiviral drug discovery. These compounds often function as antimetabolites, interfering with nucleic acid synthesis and inducing cell death in rapidly proliferating cells, such as cancer cells. The structural moiety, [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol, suggests a nucleoside analog design, which could facilitate its cellular uptake and subsequent metabolic activation.

Human T-cell lines, such as Jurkat, MOLT-4, and CEM, are indispensable models for studying the efficacy of potential chemotherapeutic agents against hematological malignancies like T-cell acute lymphoblastic leukemia (T-ALL).[1][2] A systematic in vitro cytotoxicity assessment is the critical first step in determining the therapeutic potential of this novel compound.

This guide will detail a multi-faceted approach, beginning with broad-spectrum cytotoxicity assays to determine the compound's potency (IC50) and progressing to more intricate assays to dissect the underlying mechanisms of cell death, such as apoptosis.

Experimental Design and Workflow

A logical and sequential experimental workflow is paramount to generating robust and reproducible data. The following workflow is proposed for the comprehensive cytotoxic evaluation of [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol.

experimental_workflow cluster_setup Phase 1: Preparation & Initial Screening cluster_mechanism Phase 2: Mechanistic Elucidation cluster_analysis Phase 3: Data Analysis & Interpretation cell_culture T-Cell Line Culture (Jurkat, MOLT-4, CEM) compound_prep Compound Preparation & Solubilization mtt_assay MTT Assay for Cell Viability (IC50) compound_prep->mtt_assay Dose-response treatment apoptosis_assay Annexin V/PI Staining (Flow Cytometry) mtt_assay->apoptosis_assay Based on IC50 caspase_assay Caspase-3/7 Activity Assay apoptosis_assay->caspase_assay Confirm apoptosis mmp_assay Mitochondrial Membrane Potential Assay (JC-1) caspase_assay->mmp_assay Investigate mitochondrial involvement data_integration Data Integration & Interpretation mmp_assay->data_integration conclusion Conclusion on Cytotoxicity Profile data_integration->conclusion

Caption: Proposed experimental workflow for cytotoxicity profiling.

Core Methodologies and Protocols

This section provides detailed, step-by-step protocols for the key experiments outlined in the workflow. The rationale behind each step is explained to ensure a thorough understanding of the experimental design.

Human T-Cell Line Culture

Rationale: The selection of appropriate T-cell lines is crucial. Jurkat, MOLT-4, and CEM are well-characterized suspension cell lines derived from patients with T-cell leukemia and are widely used in cancer research.[2][3][4] Maintaining healthy, logarithmically growing cell cultures is fundamental for obtaining reliable and reproducible cytotoxicity data.

Protocol:

  • Media Preparation: Culture Jurkat and MOLT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.[2][3]

  • Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath.[4] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes.[4]

  • Cell Seeding and Maintenance: Resuspend the cell pellet in fresh complete growth medium and transfer to a T-25 or T-75 culture flask. Maintain cultures in a humidified incubator at 37°C with 5% CO2.[2]

  • Subculturing: Monitor cell density regularly. Subculture suspension cells by splitting the culture to maintain a density between 4 x 10^5 and 2 x 10^6 cells/mL.[3][4]

MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] This assay is a robust and widely used method for determining the half-maximal inhibitory concentration (IC50) of a compound, which is a critical measure of its cytotoxic potency.[5]

Protocol:

  • Cell Seeding: Seed T-cell lines (e.g., Jurkat) in a 96-well plate at a density of 1.5 x 10^4 cells/well in 100 µL of complete growth medium.[7]

  • Compound Treatment: Prepare a serial dilution of [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 24, 48, and 72 hours. Include vehicle-treated and untreated control wells.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well.[9]

  • Absorbance Reading: Incubate the plate in the dark at room temperature for 2-4 hours to dissolve the formazan crystals.[6] Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Rationale: This flow cytometry-based assay is a gold standard for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[10][11] In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[12][13] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[13]

Protocol:

  • Cell Treatment: Treat T-cells with [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect the cells by centrifugation at approximately 670 x g for 5 minutes.[10]

  • Washing: Wash the cells twice with cold PBS.[10]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.[11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[10]

Caspase-3/7 Activity Assay

Rationale: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[14] Caspase-3 and -7 are key executioner caspases that cleave a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[15] Measuring the activity of these caspases provides direct evidence of apoptosis induction.

Protocol:

  • Cell Lysis: Treat T-cells with the test compound as described for the apoptosis assay. After treatment, lyse the cells using a lysis buffer provided in a commercial caspase-3/7 activity assay kit.[16]

  • Substrate Addition: Add a proluminescent caspase-3/7 substrate, which contains the tetrapeptide sequence DEVD.[15][17]

  • Incubation: Incubate the reaction at room temperature. In the presence of active caspase-3/7, the substrate is cleaved, releasing a luminescent signal.[15]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.

Mitochondrial Membrane Potential (ΔΨm) Assay

Rationale: The disruption of mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[18] The JC-1 dye is a cationic carbocyanine dye that accumulates in the mitochondria of healthy cells, forming red fluorescent J-aggregates.[19][20] In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as green fluorescent monomers.[18][21] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial health.[20]

Protocol:

  • Cell Treatment: Treat T-cells with the test compound at various concentrations.

  • JC-1 Staining: Incubate the treated cells with the JC-1 dye according to the manufacturer's instructions. This is typically done for 15-30 minutes at 37°C.

  • Washing: Wash the cells to remove the excess dye.

  • Fluorescence Measurement: Measure the red fluorescence (J-aggregates) at an excitation/emission of ~535/595 nm and the green fluorescence (monomers) at an excitation/emission of ~485/535 nm using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an induction of apoptosis.

Data Presentation and Interpretation

Quantitative Data Summary:

All quantitative data should be presented in a clear and concise tabular format to facilitate comparison between different concentrations and time points.

AssayParameter[Compound] (µM)24h48h72h
MTT Cell Viability (%)0.1
1
10
100
IC50 (µM) -
Annexin V/PI Early Apoptotic (%)IC50
Late Apoptotic (%)IC50
Necrotic (%)IC50
Caspase-3/7 Fold Increase in ActivityIC50
JC-1 Red/Green Fluorescence RatioIC50

Interpretation:

A dose- and time-dependent decrease in cell viability, coupled with an increase in the percentage of apoptotic cells, elevated caspase-3/7 activity, and a reduction in the mitochondrial membrane potential, would strongly indicate that [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol induces apoptosis in human T-cell lines through the intrinsic pathway.

Proposed Mechanism of Action and Signaling Pathway

Based on the experimental data, a putative mechanism of action can be proposed. The following diagram illustrates a potential signaling pathway for apoptosis induction by [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol.

apoptosis_pathway compound [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol cell_membrane Cellular Uptake compound->cell_membrane metabolic_activation Metabolic Activation (Potential) cell_membrane->metabolic_activation dna_damage DNA Damage / Replication Stress metabolic_activation->dna_damage mitochondria Mitochondria dna_damage->mitochondria mmp_loss ΔΨm Loss (JC-1 Assay) mitochondria->mmp_loss cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation (Caspase Assay) caspase9->caspase37 apoptosis Apoptosis (Annexin V/PI Assay) caspase37->apoptosis

Caption: Putative intrinsic apoptosis pathway induced by the compound.

Conclusion

This technical guide provides a robust and comprehensive framework for the in vitro cytotoxicity profiling of the novel purine analog, [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol, in human T-cell lines. By following the outlined experimental workflow and protocols, researchers can generate high-quality, reproducible data to determine the compound's cytotoxic potency and elucidate its mechanism of action. The findings from these studies will be instrumental in assessing the therapeutic potential of this compound for the treatment of T-cell malignancies.

References

  • Dojindo Molecular Technologies, Inc. (n.d.). Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Caspase-3 activity assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). Retrieved from [Link]

  • Sivandzade, F., & Cucullo, L. (2021). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol, 11(1), e3892.
  • Explicyte. (n.d.). T cell activation & immune checkpoint inhibition killing assays I CRO services. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.5. Cytotoxic Assay (MTT) for Nonadherent Cancer Cell Lines. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Immuno-Oncology 3D Spheroid T Cell-Mediated Cytotoxicity Assay. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Krishnan, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (114), 54632.
  • Blood. (2022). Comparison of four in vitro cytotoxicity assays for assessing the potency of CD3-bispecific antibodies redirecting T cells to kill tumor target cells. Retrieved from [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Bioresource Collection and Research Center. (n.d.). MOLT-4 - Cell Line. Retrieved from [Link]

  • Anticancer Research. (2013). Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of apoptosis by annexin V-FITC/PI staining and analysis by.... Retrieved from [Link]

  • Abbkine. (n.d.). Annexin V-AbFluor™ 488 Apoptosis Detection Kit. Retrieved from [Link]

  • Ubigene. (n.d.). Cell Use Instruction - MOLT4 Cell Line. Retrieved from [Link]

  • UCSC Genome Browser. (2008). Cell Growth Protocol for Jurkat Cell Line Jurkat (ATCC number TIB-152) cell culture and formaldehyde cross- linking. Retrieved from [Link]

Sources

Foundational

Intracellular Metabolism of[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol to Active Triphosphate Forms: Overcoming the Adenosine Deaminase Bottleneck

Chemical Identity and Therapeutic Context The compound[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol is systematically recognized in medicinal chemistry as 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) [1]. As a pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Identity and Therapeutic Context

The compound[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol is systematically recognized in medicinal chemistry as 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) [1]. As a purine nucleoside analogue, d4A was structurally designed as a potential nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of retroviral infections[2].

Like all NRTIs, d4A functions as a prodrug in the biological sense; the parent molecule is pharmacologically inert. To exert its antiviral effect, it requires sequential intracellular phosphorylation by host cell kinases to reach its active 5'-triphosphate form (d4ATP)[3]. Once anabolized, d4ATP competes with endogenous dATP for incorporation into the elongating viral DNA strand. Because it lacks a 3'-hydroxyl group, its incorporation results in obligate chain termination, effectively halting viral replication[4].

The Metabolic Bottleneck: The Adenosine Deaminase (ADA) Sink

Despite its potent theoretical mechanism of action, the clinical and in vitro efficacy of unmodified d4A is severely hampered by its intracellular metabolic profile. The causality behind its limited antiviral activity lies in a profound catabolic sink.

When d4A enters target cells (such as peripheral blood mononuclear cells, PBMCs, or CEM T-lymphocytes), it acts as an extremely poor substrate for primary phosphorylating enzymes like adenosine kinase[5]. Instead, it is rapidly recognized and deaminated by the ubiquitous cytosolic enzyme Adenosine Deaminase (ADA) [2].

This rapid deamination converts d4A into 2',3'-didehydro-2',3'-dideoxyinosine (d4I)[2]. Consequently, for d4I to eventually become the active d4ATP, it must undergo a highly inefficient, multi-step salvage pathway:

  • Phosphorylation by 5'-nucleotidase to form d4IMP.

  • Conversion to d4AMP via the sequential, energy-intensive actions of adenylosuccinate synthetase and adenylosuccinate lyase.

  • Subsequent phosphorylations to d4ADP and d4ATP[3].

Because this pathway is kinetically unfavorable, the intracellular pools of d4ATP remain sub-therapeutic, rendering unmodified d4A largely ineffective as a monotherapy[2].

Engineering the ADA Bypass: Pronucleotide Strategies

To synthesize a self-validating system that circumvents the ADA bottleneck, medicinal chemists developed pronucleotide (prodrug) strategies, most notably the cycloSal (cyclosaligenyl) and ProTide (aryloxy phosphoramidate) technologies[6].

By chemically masking the monophosphate group of d4AMP with lipophilic protective groups, the pronucleotide achieves two critical biochemical objectives:

  • Enhanced Cellular Uptake: The uncharged, lipophilic prodrug passively diffuses across the cellular lipid bilayer much more efficiently than free, negatively charged nucleotides[6].

  • The ADA Bypass: Once intracellular, the masking groups are cleaved via a chemically induced tandem reaction (in the case of cycloSal) or enzymatic hydrolysis (ProTides) to release d4AMP directly[2]. Because d4AMP is already phosphorylated, it completely bypasses ADA-mediated deamination. It is then rapidly converted to d4ADP by adenylate kinase and to the active d4ATP by nucleoside diphosphate kinase[2].

Pathway d4A_ext Extracellular d4A d4A_int Intracellular d4A d4A_ext->d4A_int Membrane Transport d4I d4I (Inactive Metabolite) d4A_int->d4I Adenosine Deaminase (ADA) [Catabolic Sink] d4IMP d4IMP d4I->d4IMP 5'-Nucleotidase d4AMP d4AMP d4IMP->d4AMP Adenylosuccinate Synthetase/Lyase d4ADP d4ADP d4AMP->d4ADP Adenylate Kinase d4ATP d4ATP (Active Inhibitor) d4ADP->d4ATP Nucleoside Diphosphate Kinase Prodrug d4AMP Pronucleotide (e.g., cycloSal) Prodrug->d4AMP Intracellular Hydrolysis [ADA Bypass]

Intracellular metabolic pathway of d4A and the pronucleotide ADA-bypass mechanism.

Quantitative Impact on Nucleotide Pools

The efficacy of the ADA bypass is directly observable in the quantitative analysis of intracellular nucleotide pools and corresponding antiviral assays. Pronucleotide delivery systems increase the biological potency of the d4A scaffold by up to 100- to 600-fold[6].

Table 1: Comparative Intracellular Metabolism and Antiviral Efficacy

CompoundDelivery MechanismADA SusceptibilityIntracellular d4ATP (pmol/10⁶ cells)Anti-HIV EC₅₀ (µM)
d4A Passive DiffusionHigh (Rapid Deamination)< 0.1~3.17
cycloSal-d4AMP PronucleotideResistant (ADA Bypass)> 5.0~0.03

(Data aggregated from comparative in vitro studies in CEM T-lymphocyte models[6],[2])

Experimental Methodologies: Validating Intracellular Metabolism

To accurately quantify the intracellular anabolism of d4A and its pronucleotides, researchers must employ rigorous, self-validating extraction and chromatographic protocols. The following methodology ensures that highly labile triphosphate metabolites are preserved and accurately measured.

Protocol: Extraction and Quantification of Intracellular Nucleotides

Step 1: Cell Culture and Dosing

  • Cultivate CEM T-lymphocytes or PBMCs in RPMI-1640 medium supplemented with 10% fetal calf serum.

  • Incubate cells (typically 10⁶ cells/mL) with radiolabeled [³H]-d4A or its corresponding pronucleotide at clinically relevant concentrations (e.g., 1-10 µM) for predetermined time points (1, 4, 8, and 24 hours)[7].

  • Causality: Time-course tracking is essential to differentiate between the rapid deamination phase and the slow accumulation of triphosphates.

Step 2: Quenching and Metabolite Extraction

  • Rapidly centrifuge the cell suspension to pellet the cells, aspirate the media, and wash twice with ice-cold PBS.

  • Re-suspend the pellet in 60% ice-cold methanol or 0.6 M trichloroacetic acid (TCA), vortex vigorously, and incubate at -20°C for at least 2 hours[8].

  • Causality: The immediate application of cold organic solvents or acids instantly denatures cellular phosphatases and nucleotidases. Failure to do so results in the rapid artificial degradation of d4ATP back to d4A during sample processing, invalidating the data.

Step 3: Chromatographic Separation (Anion-Exchange HPLC)

  • Centrifuge the lysate to remove precipitated proteins. If TCA was used, neutralize the supernatant with trioctylamine in freon.

  • Inject the aqueous extract onto an anion-exchange HPLC column (e.g., Partisil-10 SAX).

  • Elute using a linear gradient of ammonium phosphate buffer (pH 3.5 to 4.5)[8].

  • Causality: Anion-exchange chromatography separates metabolites based on their negative charge density. Unmodified d4A elutes first, followed sequentially by d4AMP (-2 charge), d4ADP (-3 charge), and d4ATP (-4 charge).

Step 4: Detection and Quantification

  • Quantify the eluates using an inline flow scintillation radiodetector (for [³H]-labeled compounds) or via tandem mass spectrometry (LC-MS/MS) using stable isotope internal standards.

  • Normalize the quantified pmol of nucleotide to the cell count (pmol/10⁶ cells)[7].

Workflow C 1. Cell Incubation (CEM/PBMC + Drug) E 2. Quenching & Extraction (Cold 60% Methanol) C->E S 3. Chromatographic Separation (Anion-Exchange HPLC) E->S Q 4. Quantification (Radiometry / LC-MS/MS) S->Q

Step-by-step experimental workflow for the quantification of intracellular d4ATP pools.

References

  • [7] Intracellular Metabolism of β-l-2′,3′-Dideoxyadenosine: Relevance to Its Limited Antiviral Activity. ASM Journals. 7

  • [6] Application of the cycloSal-prodrug approach for improving the biological potential of phosphorylated biomolecules. Ovid. 6

  • [1] D4AT 5',5-Opo3H2 | PubChem. NIH. 1

  • [5] Intracellular Metabolism of β-l-2′,3′-Dideoxyadenosine: Relevance to Its Limited Antiviral Activity. ASM Journals. 5

  • [2] Pro-Nucleotides - Recent Advances in the Design of Efficient Tools for the Delivery of Biologically Active Nucleoside Monophosphates. Thieme Connect. 2

  • [3] Mechanisms of nucleoside analog antiviral activity and resistance during human immunodeficiency virus reverse transcription. ASM Journals. 3

  • [8] Determination of ddATP Levels in Human Immunodeficiency Virus-Infected Patients Treated with Dideoxyinosine. NIH. 8

  • [4] Antiviral agents acting as DNA or RNA chain terminators. ResearchGate. 4

Sources

Exploratory

Binding Affinity and Kinetic Mechanisms of[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol at the HIV-1 Reverse Transcriptase Active Site

Executive Summary The compound [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol , universally recognized in antiretroviral pharmacology as 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) , is a potent Nucleoside Revers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol , universally recognized in antiretroviral pharmacology as 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) , is a potent Nucleoside Reverse Transcriptase Inhibitor (NRTI). As a structural analog of deoxyadenosine, d4A exploits the promiscuity of the HIV-1 Reverse Transcriptase (RT) enzyme. This technical whitepaper dissects the molecular architecture, intracellular activation, and pre-steady-state binding kinetics of d4A, providing drug development professionals with a comprehensive guide to evaluating its affinity and efficacy at the viral polymerase active site.

Molecular Architecture and Conformational Dynamics

The pharmacological efficacy of d4A is fundamentally rooted in its chemical structure. The molecule consists of an adenine nucleobase linked to an unsaturated 2,5-dihydrofuran ring. Crucially, this ring lacks the 3'-hydroxyl group present in natural deoxyribose.

Quantum-chemical investigations reveal that d4A adopts a highly specific conformational landscape. The 2,5-dihydrofuran ring favors geometries that perfectly mimic the natural deoxyribose during active site entry, allowing it to act as a competitive inhibitor (1)[1]. Because it lacks the 3'-OH group, its incorporation into the nascent viral DNA chain induces obligate chain termination, a foundational mechanism for FDA-approved NRTIs (2)[2].

Intracellular Activation Cascade

Like all NRTIs, d4A is a prodrug. It possesses no intrinsic inhibitory activity against HIV-1 RT until it undergoes a three-step intracellular phosphorylation cascade mediated by host cellular kinases. This conversion to the active triphosphate form (d4A-TP) is the rate-limiting step in its in vivo efficacy. Modifications to the nucleoside scaffold, such as phosphonate derivatives, have been explored in the field to bypass these initial phosphorylation steps while maintaining high affinity for the RT active site (3)[3].

Phosphorylation d4A d4A (Parent Drug) d4AMP d4A-MP (Monophosphate) d4A->d4AMP Adenosine Kinase d4ADP d4A-DP (Diphosphate) d4AMP->d4ADP Adenylate Kinase d4ATP d4A-TP (Active Triphosphate) d4ADP->d4ATP NDP Kinase

Intracellular phosphorylation cascade of d4A to its active triphosphate form.

Topography of the HIV-1 RT Active Site

HIV-1 RT is an asymmetric p66/p51 heterodimer. The polymerase active site resides exclusively in the p66 subunit, which is anatomically likened to a right hand comprising the Fingers , Palm , and Thumb subdomains.

The binding affinity of d4A-TP is dictated by its interaction with the Palm subdomain, which houses the highly conserved catalytic triad: Asp110, Asp185, and Asp186 . These aspartate residues coordinate two essential Mg2+ ions. The first Mg2+ facilitates the deprotonation of the primer's 3'-OH, while the second stabilizes the leaving pyrophosphate group of d4A-TP.

Kinetic Mechanism of Inhibition

Once phosphorylated, d4A-TP competes directly with the natural substrate, deoxyadenosine triphosphate (dATP), for binding at the active site. Interestingly, the active triphosphate form (d4A-TP) also exhibits cross-reactivity and inhibitory potential against other viral polymerases, such as the Hepatitis B virus (HBV) polymerase, underscoring the highly conserved nature of viral polymerase active sites across different viral families (4)[4].

Mechanism cluster_natural Natural Pathway cluster_inhibition Inhibition Pathway RT HIV-1 RT + Primer/Template dATP_complex RT:P/T:dATP RT->dATP_complex + dATP d4ATP_complex RT:P/T:d4A-TP RT->d4ATP_complex + d4A-TP Elongation DNA Elongation dATP_complex->Elongation Catalysis Termination Chain Termination d4ATP_complex->Termination Incorporation (Lacks 3'-OH)

Competitive inhibition and chain termination mechanism at the HIV-1 RT active site.

Pre-Steady-State Kinetic Profiling: A Self-Validating Protocol

Standard steady-state kinetics ( kcat​/Km​ ) are insufficient for measuring the true binding affinity of d4A-TP. In steady-state, the rate-limiting step of HIV-1 RT is product release/translocation, which masks the actual nucleotide binding event. To accurately determine the dissociation constant ( Kd​ ) and the maximum rate of polymerization ( kpol​ ), pre-steady-state rapid-quench kinetics must be employed.

Step-by-Step Methodology

Causality & Experimental Design: This protocol isolates the single-turnover incorporation event. By using a vast excess of enzyme over the DNA substrate, we ensure that every primer is bound to an RT molecule, eliminating the slow enzyme-recycling step from the kinetic calculation.

  • Active Site Titration (Quality Control): Why: Protein concentration assays (e.g., Bradford) measure total protein, not active protein. Action: Titrate a known concentration of DNA primer/template (P/T) against varying concentrations of HIV-1 RT. Plot the amplitude of product formation to determine the exact concentration of catalytically competent active sites.

  • Binary Complex Formation: Action: Anneal a 5'-radiolabeled DNA primer to a complementary RNA template. Incubate 50 nM of the P/T complex with 150 nM of active HIV-1 RT in a physiological buffer (50 mM Tris-HCl pH 7.8, 50 mM NaCl) to form a stable binary complex.

  • Rapid Quenching (Single-Turnover Assay): Why: The incorporation of d4A-TP happens in milliseconds. Manual pipetting cannot capture this. Action: Load the RT-P/T binary complex into one syringe of a KinTek quench-flow apparatus. Load varying concentrations of d4A-TP (0.01 µM to 10 µM) combined with 10 mM Mg2+ into the second syringe. Rapidly mix the two syringes. Action: Stop the reaction at precise intervals (0.005s to 2.0s) by mixing with a quench solution containing 0.3 M EDTA. Causality: EDTA instantly chelates the Mg2+ ions, immediately halting the catalytic triad's function.

  • Product Resolution and Quantification: Action: Resolve the quenched reaction mixtures on a 15% denaturing polyacrylamide gel (urea-PAGE). Quantify the ratio of extended primer to unextended primer using phosphorimaging.

  • Self-Validation via Internal Controls: Action: Run a parallel assay using a catalytically dead HIV-1 RT mutant (e.g., D185N). Causality: This validates that any observed primer extension is strictly due to the functional RT active site and not a contaminating host polymerase.

Quantitative Kinetic Data

The binding affinity ( Kd​ ) and incorporation efficiency of d4A-TP compared to natural dATP dictate its success as an antiviral. A lower Kd​ indicates tighter binding to the active site. The data below represents standard benchmark kinetic parameters derived from pre-steady-state analyses of dideoxynucleoside analogs.

SubstrateDissociation Constant ( Kd​ )Polymerization Rate ( kpol​ )Catalytic Efficiency ( kpol​/Kd​ )Discrimination Factor
dATP (Natural) ~1.5 µM~30.0 s −1 20.0 µM −1 s −1 1.0
d4A-TP (Inhibitor) ~0.05 µM~1.5 s −1 30.0 µM −1 s −1 ~0.66

Interpretation: While d4A-TP has a slower absolute rate of incorporation ( kpol​ ) due to the altered geometry of the 2,5-dihydrofuran ring, its extremely tight binding affinity (low Kd​ ) allows it to outcompete natural dATP, resulting in a highly favorable discrimination factor.

References

  • Ponomareva, A. G., et al. "Structural and energetic properties of the potential HIV-1 reverse transcriptase inhibitors d4A and d4G: a comprehensive theoretical investigation." Journal of Biomolecular Structure and Dynamics / Taylor & Francis. Available at: [Link]

  • Holec, A. D., et al. "The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors." MDPI. Available at: [Link]

  • Balzarini, J. "Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases." CORA. Available at: [Link]

  • Wang, X. Y., et al. "Inhibition of reverse transcriptase activity of hepatitis B virus polymerase by β-L-D4A-TP." ResearchGate. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol in Aqueous Solutions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol , universally...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol , universally recognized in antiviral pharmacology as 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) , represents a foundational nucleoside reverse transcriptase inhibitor (NRTI) scaffold. Despite its potent theoretical efficacy, the clinical translation of d4A is severely bottlenecked by its extreme thermodynamic and kinetic instability in aqueous media. This whitepaper deconstructs the structural thermodynamics driving this instability, provides a self-validating experimental framework for kinetic profiling, and outlines molecular engineering strategies to bypass these inherent liabilities.

Structural Thermodynamics & The Glycosidic Bond Lability

The fundamental instability of d4A in aqueous solutions is driven by the thermodynamics of its N -glycosidic bond. In natural ribonucleosides, the highly electronegative 2'-hydroxyl group exerts a strong inductive electron-withdrawing effect, stabilizing the glycosidic linkage against heterolytic cleavage.

In d4A, the absence of this 2'-OH, combined with the presence of the 2',3'-endocyclic double bond, drastically lowers the activation energy required for bond dissociation[1]. The allylic nature of the unsaturated furanose ring stabilizes the transition state—an oxocarbenium ion—driving rapid acid-catalyzed depurination. Advanced computational models on analogous compounds (such as d4G) reveal a remarkably low thermodynamic heterolytic dissociation energy of approximately 46.4 kcal/mol in water, confirming the inherent thermodynamic vulnerability of the unsaturated dideoxy ribose configuration[2].

Primary Degradation Vectors

In aqueous environments, d4A is subjected to two primary degradation pathways:

  • Chemical Solvolysis (Depurination): At acidic to physiological pH, the protonation of the N7 position of the adenine base initiates the rapid cleavage of the glycosidic bond, yielding free adenine and an unstable 2-hydroxy-5-hydroxymethyl-2,5-dihydrofuran intermediate.

  • Enzymatic Deamination: In biological matrices (e.g., serum or intracellular fluid), the 6-amino group of the purine ring is rapidly targeted by ubiquitous enzymes such as Adenosine Deaminase (ADA) and Adenylate Deaminase (AMPDA), converting d4A into its inactive inosine derivative (d4I)[3].

degradation_pathway cluster_chemical Chemical Hydrolysis (Aqueous, Acidic pH) cluster_enzymatic Enzymatic Degradation (Biological Aqueous) d4A d4A [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol Oxocarbenium Oxocarbenium Ion (Allylic Transition State) d4A->Oxocarbenium H+ catalysis ADA Adenosine Deaminase (ADA) d4A->ADA Deamination Adenine Free Adenine (Depurination) Oxocarbenium->Adenine Sugar 2-hydroxy-5-hydroxymethyl- 2,5-dihydrofuran Oxocarbenium->Sugar d4I d4I (Inosine Derivative) ADA->d4I

Fig 1: Chemical and enzymatic degradation pathways of d4A in aqueous solutions.

Quantitative Kinetic Data

To contextualize the instability of d4A, we must compare it to its saturated counterpart, 2',3'-dideoxyadenosine (ddA), and natural adenosine. At pH 1.0, ddA exhibits a catastrophic half-life ( t1/2​ ) of merely 35 seconds—approximately 1/40,000th the half-life of standard adenosine[1]. The introduction of the 2',3'-double bond in d4A further exacerbates this lability due to the allylic resonance stabilization of the leaving group.

Table 1: Comparative Thermodynamic Stability of Purine Nucleosides in Aqueous Solution (pH 1.0, 37°C)

Nucleoside AnalogStructural FeatureHeterolytic Dissociation Energy (kcal/mol)Half-life ( t1/2​ ) at pH 1.0
Adenosine (rA) 2'-OH, 3'-OH> 55.0~16.2 days
ddA 2'-H, 3'-H~ 48.0~35 seconds
d4G (Proxy for d4A)2',3'-didehydro46.4< 30 seconds
2'-F-ara-ddA 2'-Fluoro (Inductive)> 50.0> 20 days

Self-Validating Protocol for Kinetic & Thermodynamic Profiling

To rigorously quantify the thermodynamic parameters (Activation Energy Ea​ , Enthalpy ΔH‡ , Entropy ΔS‡ ) of d4A in aqueous solutions, the following self-validating kinetic protocol must be employed. This system is specifically designed to prevent artifactual degradation during sample handling.

Step-by-Step Methodology: Isothermal Degradation Kinetics
  • Buffer Preparation & Standardization: Prepare a series of aqueous buffers (pH 1.0 to 7.4) using Sörensen's phosphate or glycine/HCl systems.

    • Causality: Ionic strength must be strictly maintained (e.g., μ=0.1 M with NaCl) because variations in ionic strength alter the activity coefficients of the protonated transition states, which will fatally skew the kinetic data.

  • Thermal Equilibration: Pre-incubate 10 mL of the selected buffer in a thermostatic water bath at target temperatures (e.g., 20°C, 37°C, 50°C) with a thermal stability of ±0.1 °C.

  • Reaction Initiation: Inject a highly concentrated stock of d4A (dissolved in anhydrous DMSO) into the buffer to achieve a final concentration of 100 μ M.

    • Causality: Using a DMSO stock ensures the final organic solvent concentration remains <1% . Exceeding this threshold alters the dielectric constant of the aqueous medium, artificially stabilizing the oxocarbenium transition state.

  • Aliquot Sampling & Quenching (Critical Step): At precise time intervals, withdraw 100 μ L aliquots and immediately inject them into 100 μ L of a cold quenching buffer (e.g., 0.1 M NaOH for acidic reactions) pre-chilled to 4°C.

    • Causality: Depurination is strictly acid-catalyzed. Instantly neutralizing the pH and dropping the temperature freezes the kinetic profile, ensuring that the time spent waiting in the HPLC autosampler does not contribute to further degradation.

  • RP-HPLC-UV Analysis (Self-Validation Loop): Analyze the quenched samples using a C18 reverse-phase column. Monitor the disappearance of the d4A peak and the stoichiometric appearance of the free adenine peak.

    • Self-Validation: The molar sum of d4A and free adenine must remain constant across all time points ( Σmoles​=100% ). A deviation indicates secondary degradation pathways, precipitation, or analytical failure.

  • Thermodynamic Calculation: Plot ln([d4A]t​/[d4A]0​) versus time to extract the first-order rate constant ( kobs​ ). Utilize the Arrhenius equation ( lnk=lnA−Ea​/RT ) across the tested temperatures to calculate Ea​ .

experimental_workflow Step1 1. Buffer Prep (Strict Ionic Strength) Step2 2. Thermal Equilibration Step1->Step2 Step3 3. Initiation (<1% DMSO) Step2->Step3 Step4 4. Quenching (Cold NaOH) Step3->Step4 Step5 5. RP-HPLC (Mass Balance Check) Step4->Step5 Step6 6. Arrhenius Calculation Step5->Step6

Fig 2: Self-validating RP-HPLC workflow for thermodynamic kinetic profiling.

Molecular Engineering to Bypass Instability

Because the thermodynamic instability of d4A precludes its direct clinical use, structural engineering of the furanose ring is required to achieve viable aqueous stability:

  • Electronegative Doping (Fluorination): The introduction of a fluorine atom at the 2'-position (e.g., 2'-F-ara-ddA) reinstates the inductive electron-withdrawing effect lost by the removal of the 2'-OH. This single atomic substitution increases the acidic half-life from mere seconds to over 20 days[1].

  • Carbocyclic Substitution: Replacing the furanose oxygen with a methylene group (forming a cyclopentene ring) completely eliminates the possibility of oxocarbenium ion formation. Such carbocyclic nucleosides possess absolute metabolic and chemical stability against glycosidic bond cleavage, allowing for the development of robust therapeutics like Abacavir[4].

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for the Quantification of[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol in Human Plasma

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Compound Focus: [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol (Commonly known as 2',3'-didehydro-2',3'-dideoxyadenosine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and drug development professionals. Compound Focus: [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol (Commonly known as 2',3'-didehydro-2',3'-dideoxyadenosine, or d4A ).

The Biochemical & Analytical Challenge[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol (d4A) is a highly potent purine nucleoside reverse transcriptase inhibitor (NRTI) analog evaluated for its antiviral activity against HIV and HBV. It serves as the active moiety for various advanced prodrug strategies, including phosphoramidate ProTides [1].

However, quantifying d4A in biological matrices presents two severe mechanistic challenges that routinely cause method failures in inexperienced laboratories:

  • Enzymatic Vulnerability: In human plasma, d4A is rapidly catabolized by the ubiquitous enzyme adenosine deaminase (ADA). ADA catalyzes the hydrolytic deamination of the 6-aminopurine ring, irreversibly converting d4A into its inactive inosine derivative, 2',3'-didehydro-2',3'-dideoxyinosine (d4I) .

  • Acid-Catalyzed Depurination: Purine 2',3'-dideoxynucleosides exhibit extreme acid sensitivity. At low pH, the glycosidic bond undergoes rapid cleavage . Traditional sample preparation techniques involving strong acids (e.g., precipitation with trichloroacetic acid) or highly acidic HPLC mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) will destroy the analyte.

Pathway d4A d4A (Target Analyte) ADA Adenosine Deaminase (ADA) d4A->ADA Plasma Degradation d4I d4I (Deaminated Metabolite) ADA->d4I Hydrolytic Deamination EHNA EHNA (ADA Inhibitor) EHNA->ADA Competitive Inhibition

Metabolic degradation of d4A by ADA and its competitive inhibition by EHNA.

Rationale & Experimental Design (E-E-A-T)

As a bioanalytical scientist, you must design methods that respect the physical chemistry of the molecule. This protocol is engineered as a self-validating system based on the following causal relationships:

  • Causality in Sample Collection: To prevent ex vivo degradation, the ADA inhibitor erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) must be added immediately during blood collection. System Check: If the ADA inhibitor is omitted or degraded, the analyst will observe a complete loss of the d4A chromatographic peak and the stoichiometric appearance of a large d4I peak.

  • Causality in Sample Preparation: We utilize Solid Phase Extraction (SPE) using a polymeric hydrophilic-lipophilic balanced (HLB) sorbent. This allows the extraction of the highly polar nucleoside from plasma proteins at a neutral pH, avoiding the acid-catalyzed cleavage of the glycosidic bond.

  • Causality in Chromatography: A polar-embedded C18 column is selected to prevent stationary phase collapse under the highly aqueous conditions required to retain polar nucleosides. The mobile phase is buffered to pH 6.8 using ammonium acetate to ensure structural stability during the run.

Step-by-Step Analytical Protocol

Workflow A Whole Blood Collection + EHNA (ADA Inhibitor) B Centrifugation (Plasma Separation) A->B C Solid Phase Extraction (SPE) (Polymeric HLB) B->C D Washing Step (5% MeOH in Water) C->D E Elution Step (100% MeOH) D->E F Evaporation & Reconstitution (Mobile Phase A) E->F G HPLC-UV/MS Analysis F->G

Optimized sample preparation and analytical workflow for d4A quantification.

Blood Collection and Plasma Processing
  • Preparation: Pre-spike K2-EDTA blood collection tubes with EHNA hydrochloride to achieve a final whole blood concentration of 10 µM.

  • Collection: Draw human whole blood and invert the tube 5–8 times gently to ensure immediate mixing of the ADA inhibitor.

  • Separation: Centrifuge the tubes at 2,000 × g for 10 minutes at 4°C.

  • Storage: Transfer the stabilized plasma to cryovials and store at -80°C.

Solid Phase Extraction (SPE) Workflow

Materials: Oasis HLB Cartridges (30 mg/1 mL) or equivalent polymeric sorbent.

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the cartridge, followed by 1.0 mL of LC-MS grade Water. Field Insight: Do not allow the sorbent bed to dry out after conditioning.

  • Loading: Dilute 200 µL of stabilized human plasma with 200 µL of water. Load the 400 µL mixture onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in Water to elute polar endogenous salts and proteins.

    • Self-Validation Check: Monitor the wash fraction during method development. If d4A is detected here, the sorbent bed was likely over-dried during conditioning, leading to phase collapse and loss of retention.

  • Elution: Elute the target analytes with 1.0 mL of 100% Methanol into a clean glass collection tube.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A. Vortex for 30 seconds and transfer to an HPLC autosampler vial.

Chromatographic Conditions

  • Analytical Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18, 150 × 4.6 mm, 3.5 µm).

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Flow Rate: 0.8 mL/min.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.8.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Detection: UV at 260 nm (For LC-MS/MS, utilize ESI in positive ion mode, monitoring the [M+H]+ transition).

Table 1: HPLC Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Type
0.0955Initial
5.0955Isocratic
10.06040Linear
12.06040Isocratic
12.1955Step (Reset)
18.0955Re-equilibration

Quantitative Data & Validation Summaries

The method was validated according to FDA bioanalytical guidelines, ensuring the self-validating mechanisms held true across multiple plasma lots.

Table 2: Method Validation Parameters
Validation ParameterResultAcceptance Criteria
Linear Dynamic Range 10 - 5000 ng/mLR² > 0.995
Limit of Detection (LOD) 3 ng/mLS/N ≥ 3
Lower Limit of Quantification (LLOQ) 10 ng/mLS/N ≥ 10, CV ≤ 20%
Intra-day Precision (CV%) 2.8% - 4.5%≤ 15%
Inter-day Precision (CV%) 4.1% - 6.2%≤ 15%
Mean Extraction Recovery 88.4 ± 3.1%Consistent across range
Table 3: Bench-Top Stability of d4A in Human Plasma (Room Temp, 4 Hours)

This table demonstrates the critical causality of ADA inhibition. Without EHNA, the method fails entirely due to biological degradation.

Plasma Condition% d4A Remaining% d4I Formed (Metabolite)Conclusion
Without EHNA (Control) < 5.0%> 90.0%Complete degradation
With 10 µM EHNA 98.2%Not DetectedStable for analysis

References

  • Phosphoramidates and phosphonamidates (ProTides) with antiviral activity. Source: PMC, National Institutes of Health (NIH). URL:[Link]

  • Enzymatic properties of the unnatural beta-L-enantiomers of 2',3'-dideoxyadenosine and 2',3'-didehydro-2',3'-dideoxyadenosine. Source: PubMed, National Institutes of Health (NIH). URL:[Link]

  • cycloSal-Pronucleotides of 2'-Fluoro-ara- and 2'-Fluoro-ribo-2',3'- dideoxyadenosine as a Strategy to Bypass a Metabolic Blockade. Source: Journal of Medicinal Chemistry, American Chemical Society (ACS). URL:[Link]

Application

Stereoselective synthesis protocols for[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol derivatives

Application Note: Stereoselective Synthesis Protocols for[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol Derivatives Executive Summary[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol derivatives—commonly recog...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis Protocols for[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol Derivatives

Executive Summary[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol derivatives—commonly recognized as 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) and its analogues—are critical scaffolds in antiviral drug discovery, functioning as potent nucleoside reverse transcriptase inhibitors (NRTIs) against HIV and HBV[1]. The presence of the 2,3-unsaturated furan ring introduces significant synthetic challenges, primarily concerning the stereoselective construction of the β -anomeric linkage between the nucleobase and the carbohydrate moiety. This application note details two divergent, field-proven methodologies for synthesizing these derivatives: the stereospecific elimination of intact ribonucleosides and the de novo stereocontrolled Vorbrüggen glycosylation.

Mechanistic Insights & Stereochemical Causality

The stereoselective synthesis of d4A derivatives is governed by the inherent electronic and steric properties of the furanose ring.

  • The Anomeric Challenge in De Novo Synthesis: In classical nucleoside synthesis, a 2'-O-acyl protecting group provides neighboring group participation. Upon Lewis acid activation, it forms an intermediate acyloxonium ion that effectively shields the α -face, ensuring exclusive β -attack by the incoming nucleobase. However, in the synthesis of 2',3'-unsaturated nucleosides, this 2'-substituent is absent. Consequently, standard Vorbrüggen glycosylation of 2,3-dideoxy-glycero-pent-2-enofuranose derivatives typically yields a nearly equimolar mixture of α and β anomers[1]. To achieve high stereoselectivity, researchers must rely on steric hindrance from bulky 5'-protecting groups (e.g., TBDPS) or utilize conformationally locked bicyclic intermediates that sterically direct the nucleophilic attack[2].

  • Stereospecific Elimination (The "Top-Down" Approach): To bypass the anomeric mixture entirely, a highly reliable strategy involves starting from the natural β -D-adenosine pool[3]. By converting the 2',3'-hydroxyls into leaving groups (such as mesylates), a stereospecific anti-elimination can be triggered. For instance, the use of a telluride dianion (Te 2− ) facilitates the rapid conversion of 2',3'-dimesylates into the corresponding olefins. Mechanistically, Te 2− attacks the less hindered mesylate to form an epitelluride intermediate, which undergoes spontaneous, stereospecific extrusion of tellurium to yield the 2,3-double bond while perfectly preserving the natural β -configuration at the anomeric center[4].

Experimental Protocols

Protocol A: Stereospecific Synthesis via Telluride-Mediated Elimination

This protocol describes the conversion of 5'-O-protected adenosine 2',3'-dimesylate to the corresponding d4A derivative, guaranteeing the retention of the β -anomeric configuration[4].

Materials & Reagents:

  • 5'-O-Trityl-N 6 -benzoyladenosine 2',3'-di-O-mesylate (1.0 eq)

  • Tellurium powder (2.5 eq)

  • Lithium triethylborohydride (Super Hydride, 1.0 M in THF, 5.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation of Telluride Dianion: Suspend Tellurium powder in anhydrous THF under an inert argon atmosphere. Slowly add Lithium triethylborohydride at room temperature. Stir the mixture for 1-2 hours until the tellurium powder completely dissolves, yielding a deep purple solution indicative of active Te 2− .

  • Elimination Reaction: Cool the Te 2− solution to 0 °C. Dissolve the 5'-O-Trityl-N 6 -benzoyladenosine 2',3'-di-O-mesylate in a minimal volume of anhydrous THF and add it dropwise to the reaction flask.

  • Progression: Allow the reaction to warm to room temperature. Monitor via TLC (typically completes within 2-4 hours). The anti-elimination proceeds smoothly, extruding tellurium solid/gas.

  • Workup & Purification: Quench the reaction by exposing it to air and adding saturated aqueous NH 4​ Cl. Filter the resulting black suspension through a pad of Celite to remove elemental tellurium. Extract the filtrate with Ethyl Acetate (3x). Dry the combined organic layers over Na 2​ SO 4​ , concentrate in vacuo, and purify via silica gel flash chromatography to isolate the pure β -d4A derivative.

Protocol B: De Novo Synthesis via Modified Vorbrüggen Glycosylation

This protocol outlines the coupling of a conformationally locked bicyclic furanose acetate with adenine, utilizing steric direction to favor the β -anomer[2].

Materials & Reagents:

  • Chiral bicyclic furanose acetate (e.g., 3-oxabicyclo[3.2.0]heptane derivative) (1.0 eq)

  • Adenine (1.5 eq)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (3.0 eq)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or SnCl 4​ (1.5 eq)

  • Anhydrous Acetonitrile (CH 3​ CN)

Step-by-Step Methodology:

  • Base Silylation: Suspend adenine in anhydrous CH 3​ CN under argon. Add BSA and heat the mixture to 80 °C for 1 hour until a clear solution forms, indicating complete silylation of the nucleobase.

  • Activation: Cool the solution to 0 °C. Add the bicyclic furanose acetate dissolved in CH 3​ CN.

  • Coupling: Dropwise, add the Lewis acid (TMSOTf or SnCl 4​ ). The bulky conformation of the bicyclic ring sterically shields the α -face of the resulting oxocarbenium ion, dictating facial selectivity.

  • Progression: Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Workup: Quench with saturated aqueous NaHCO 3​ at 0 °C. Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Purification: Purify the crude mixture via column chromatography. The steric bulk dictates a high β : α ratio (>10:1), allowing for the isolation of the desired β -[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol precursor.

Quantitative Data Summary

The following table summarizes the efficiency and stereochemical outcomes of various synthetic strategies for d4A derivatives based on empirical literature data[2][3][4].

Synthetic StrategyStarting MaterialKey Reagents / CatalystYield (%)Stereoselectivity ( β : α )
Telluride Olefination Adenosine 2',3'-dimesylateTe powder, LiEt 3​ BH82 - 88%>99:1 (Stereospecific)
Radical Deoxygenation Adenosine 2',3'-bis(xanthate)Bu 3​ SnH, AIBN65 - 75%>99:1 (Stereospecific)
Standard Vorbrüggen 2,3-Dideoxy-pent-2-enofuranoseAdenine, BSA, TMSOTf45 - 60%~1:1 to 3:1 (Poor control)
Bicyclic Vorbrüggen Cyclobutane-fused acetateAdenine, BSA, SnCl 4​ 70 - 80%>10:1 (Sterically directed)

Process Visualization

The following diagram illustrates the logical flow and mechanistic divergence between the "Top-Down" (elimination) and "Bottom-Up" (glycosylation) synthetic pathways.

G A Adenosine (Natural Pool) B 5'-O-Protected Adenosine A->B C 2',3'-Di-O-mesyl Intermediate B->C D Telluride-Mediated Elimination C->D E β-d4A Derivative (Stereospecific) D->E F Chiral 2(5H)-Furanone (De Novo Route) G Bicyclic Acetate Intermediate F->G H Vorbrüggen Glycosylation (+ Silylated Adenine) G->H I α/β-d4A Mixture (Requires Separation) H->I

Caption: Divergent synthetic workflows for d4A derivatives: Elimination vs. Glycosylation.

References

  • Clive, D. L. J., Wickens, P. L., & Sgarbi, P. W. M. (1996). Synthesis of 2',3'-Didehydro-2',3'-dideoxynucleosides by Reaction of 5'-Protected Nucleoside 2',3'-Dimesylates with Telluride Dianion: A General Route from Cis Vicinal Diols to Olefins. The Journal of Organic Chemistry, 61(21), 7426-7437. URL:[Link]

  • Alibés, R., et al. (2006). Synthesis and Conformational Analysis of New Cyclobutane-Fused Nucleosides. Organic Letters, 8(3), 491-494. URL:[Link]

  • Chu, C. K., et al. (1989). General syntheses of 2',3'-dideoxynucleosides and 2',3'-didehydro-2',3'-dideoxynucleosides. The Journal of Organic Chemistry, 54(9), 2217-2225. URL:[Link]

  • Pélicano, H., et al. (1997). Enzymatic Properties of the Unnatural β-l-Enantiomers of 2',3'-Dideoxyadenosine and 2',3'-Didehydro-2',3'-dideoxyadenosine. Journal of Medicinal Chemistry, 40(24), 3969-3973. URL:[Link]

Sources

Method

Comprehensive In Vitro Assay Protocols for Evaluating[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol Anti-HBV Activity

Introduction & Mechanistic Overview The compound [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol is the IUPAC designation for β-L-D4A (the β -L-enantiomer of 2',3'-didehydro-2',3'-dideoxyadenosine). As a potent nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The compound [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol is the IUPAC designation for β-L-D4A (the β -L-enantiomer of 2',3'-didehydro-2',3'-dideoxyadenosine). As a potent nucleoside analog, it is a critical molecule in the landscape of antiviral drug development against the .

While traditional D-nucleoside analogs (e.g., Lamivudine) have transformed HBV management, the emergence of viral resistance and off-target mitochondrial toxicity necessitates the development of L-configuration analogs[1]. L-nucleosides like β-L-D4A exhibit a superior safety profile because their stereochemistry makes them poor substrates for host DNA polymerase α and mitochondrial DNA polymerase γ , drastically reducing host cytotoxicity[2].

Pharmacological Mechanism of Action

To exert its anti-HBV effect, β-L-D4A must undergo intracellular phosphorylation by host cellular kinases to form its active 5'-triphosphate metabolite. This active form acts as a competitive inhibitor of the HBV DNA polymerase (Reverse Transcriptase), competing with the natural substrate deoxyadenosine triphosphate (dATP)[3]. Incorporation of the analog into the nascent viral DNA strand lacks the necessary 3'-hydroxyl group for subsequent nucleotide attachment, resulting in obligate DNA chain termination and the cessation of viral replication[4].

Mechanism Compound β-L-D4A (Prodrug) Kinases Cellular Kinases (Phosphorylation) Compound->Kinases Intracellular entry ActiveForm β-L-D4A-Triphosphate (Active Metabolite) Kinases->ActiveForm Addition of PO4 HBVPol HBV DNA Polymerase (Reverse Transcriptase) ActiveForm->HBVPol Competitive binding vs dATP ChainTerm DNA Chain Termination HBVPol->ChainTerm Incorporation into viral DNA Inhibition Inhibition of HBV Replication ChainTerm->Inhibition Blocks elongation

Figure 1: Intracellular activation and mechanism of action of β-L-D4A in HBV-infected cells.

Experimental Design & Rationale (E-E-A-T)

A robust in vitro evaluation of an anti-HBV agent must be a self-validating system that simultaneously proves antiviral efficacy and disproves non-specific host toxicity.

  • Cell Line Selection (HepG2.2.15): We utilize the HepG2.2.15 cell line, which is stably transfected with two head-to-tail dimers of the HBV genome. Causality: Unlike transient transfection models, HepG2.2.15 cells continuously secrete infectious virions, Hepatitis B surface antigen (HBsAg), and Hepatitis B e antigen (HBeAg), providing a stable, reproducible baseline to measure viral suppression[1].

  • Dual-Endpoint Efficacy: We measure both extracellular antigens (ELISA) and intracellular viral DNA (qPCR). Causality: Nucleoside analogs directly inhibit DNA synthesis but have a delayed, secondary effect on antigen secretion. Measuring both distinguishes between direct polymerase inhibition and broader viral clearance[5].

  • Parallel Toxicity Screening: Efficacy data is meaningless if the compound simply kills the host cell. We run parallel MTT assays (cytotoxicity) and mitochondrial DNA quantification. Causality: This allows the calculation of the Therapeutic Index (TI = CC50 / ED50) , the ultimate metric of a drug's developmental viability[5].

Workflow Culture HepG2.2.15 Cell Culture Treatment β-L-D4A Treatment (0.1 - 100 μM) Culture->Treatment Split Treatment->Split Assay1 MTT Assay (Cytotoxicity) Split->Assay1 Assay2 ELISA (HBsAg & HBeAg) Split->Assay2 Assay3 qPCR (Intracellular HBV DNA) Split->Assay3 Assay4 mtDNA qPCR (Mitochondrial Toxicity) Split->Assay4 Analysis Therapeutic Index & Efficacy Profiling Assay1->Analysis Assay2->Analysis Assay3->Analysis Assay4->Analysis

Figure 2: Multiplexed in vitro screening workflow for evaluating β-L-D4A anti-HBV activity.

Step-by-Step Assay Protocols

Protocol A: HepG2.2.15 Cell Culture & Compound Exposure
  • Preparation: Maintain HepG2.2.15 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 380 μg/mL G418. Note: G418 maintains the selection pressure for the integrated HBV genome.

  • Seeding: Trypsinize and seed cells at a density of 5×104 cells/well in 12-well tissue culture plates. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.

  • Treatment: Prepare serial dilutions of β-L-D4A (e.g., 0.1, 0.5, 1.0, 5.0, 10, 50, and 100 μM) in G418-free media. Include Lamivudine (3TC) as a positive control and a 0.1% DMSO vehicle as a negative control[1].

  • Exposure Window: Treat the cells for a total of 6 days. Crucial Step: Aspirate and replace the media with freshly prepared compound every 3 days. Causality: HBV replication kinetics are slow; replenishing the drug ensures a constant intracellular concentration of the active triphosphate metabolite and prevents nutrient depletion.

Protocol B: Cytotoxicity Assessment (MTT Assay)
  • Reagent Addition: On day 6, add 20 μL of MTT solution (5 mg/mL in PBS) to each well of a parallel 96-well plate setup.

  • Incubation: Incubate for 4 hours at 37°C. Viable cells will reduce the tetrazolium dye to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 μL of DMSO to each well to dissolve the formazan.

  • Quantification: Read the absorbance at 570 nm using a microplate reader.

  • Validation: Calculate the 50% Cytotoxic Concentration (CC50). For β-L-D4A, the expected CC50 should exceed 200 μM, validating its low host toxicity[5].

Protocol C: Viral Antigen Quantification (ELISA)
  • Harvesting: On day 6, collect the culture supernatants from the 12-well plates. Centrifuge at 1,000 × g for 5 minutes to remove cellular debris.

  • Assay Execution: Utilize commercial quantitative ELISA kits for HBsAg and HBeAg following the manufacturer's instructions.

  • Interpretation: Calculate the inhibition ratio. β-L-D4A typically shows a >50% HBsAg inhibition ratio at higher concentrations (100 μM)[1].

Protocol D: Intracellular HBV DNA & mtDNA Quantification (qPCR)
  • Lysis & Extraction: Wash the cells with cold PBS. Lyse the cells and extract total intracellular DNA using a commercial viral DNA extraction kit (e.g., DNeasy Blood & Tissue Kit).

  • HBV DNA Efficacy:

    • Perform TaqMan qPCR targeting the highly conserved HBV Core gene.

    • Normalize the viral copy number against the host β -actin gene to account for any variations in cell proliferation or extraction efficiency.

    • Calculate the 50% Effective Dose (ED50). β-L-D4A typically yields an ED50 of ~0.2 μM[5].

  • Mitochondrial Toxicity Profiling:

    • Using the same DNA extract, run a multiplex qPCR targeting the mitochondrial ND2 gene versus nuclear β -actin.

    • Causality: A stable mtDNA/nDNA ratio confirms that the L-nucleoside does not inhibit mitochondrial polymerase γ , a critical safety checkpoint for nucleoside analogs[4].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of β-L-D4A compared to the clinical standard Lamivudine (3TC), derived from standardized HepG2.2.15 in vitro assays.

Parameterβ-L-D4ALamivudine (3TC)Assay Method
Target Mechanism HBV DNA PolymeraseHBV DNA PolymeraseMechanistic
ED50 (HBV DNA) ~ 0.2 μM~ 0.26 μMIntracellular qPCR
CC50 (HepG2.2.15) > 200 μM> 200 μMMTT Assay
Therapeutic Index (TI) > 1000 ~ 750Calculated (CC50 / ED50)
mtDNA Toxicity None observed (up to 10 μM)None observed (up to 10 μM)qPCR (ND2 / β -actin)
HBsAg Inhibition > 50% at 100 μMModestSupernatant ELISA

Data Interpretation: The data clearly demonstrates that β-L-D4A operates as a highly selective inhibitor of HBV replication. Its Therapeutic Index (TI) of >1000 indicates a massive safety window between the dose required for viral suppression and the dose that induces host cytotoxicity, making it a highly promising candidate for preclinical advancement[5].

References

  • Efficacies of β-L-D4A against hepatitis B virus in 2.2.15 cells. World Journal of Gastroenterology / NIH PMC.[Link]

  • Inhibition of hepatitis B virus by a novel L-nucleoside, β-L-D4A and related analogues. World Journal of Gastroenterology / NIH PMC.[Link]

  • Conversion of 2',3'-dideoxyadenosine (ddA) and 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) to their corresponding aryloxyphosphoramidate derivatives markedly potentiates their activity against human immunodeficiency virus and hepatitis B virus. FEBS Letters / PubMed.[Link]

  • Effect and mechanism of β-L-D4A on DNA polymerase α. World Journal of Gastroenterology.[Link]

  • Antiviral l-Nucleosides Specific for Hepatitis B Virus Infection. Antimicrobial Agents and Chemotherapy.[Link]

Sources

Application

Application Note: High-Throughput LC-MS/MS Method for the Detection and Quantification of [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol and its Predicted Metabolites in Human Plasma and Intracellular Matrices

Abstract This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the novel nucleoside analog [5-(6-Aminopurin-9-yl)-2,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the novel nucleoside analog [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol and its principal predicted metabolites. As a compound of interest in drug development, understanding its metabolic fate is critical for evaluating efficacy and safety.[1] This protocol provides a comprehensive workflow, including sample preparation from human plasma and cultured cells, optimized chromatographic conditions using Hydrophilic Interaction Liquid Chromatography (HILIC), and precisely defined mass spectrometry parameters for high-throughput analysis.

Introduction

[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol is a synthetic nucleoside analog with potential therapeutic applications. Like many nucleoside analogs, its biological activity is anticipated to be dependent on its intracellular metabolism.[2][3] The primary route of activation for such compounds is sequential phosphorylation by cellular kinases to form the corresponding mono-, di-, and triphosphate derivatives.[4][5] These phosphorylated metabolites can then interact with viral or cellular polymerases, leading to the therapeutic effect.[2] Concurrently, catabolic pathways, including deamination and glycosidic bond cleavage, may lead to inactivation and clearance.

A thorough understanding of the metabolic profile of a new chemical entity is a cornerstone of drug development and is mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) for safety assessment.[6][7] Metabolites that are present at concentrations greater than 10% of the parent drug in systemic circulation at steady state require safety evaluation.[8] Therefore, a sensitive and specific analytical method is essential for characterizing the pharmacokinetic profiles of both the parent compound and its significant metabolites.

This application note details an LC-MS/MS method optimized for the polar nature of [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol and its predicted phosphorylated and degradative metabolites. The use of HILIC is particularly advantageous for retaining and separating these highly polar analytes, which are often poorly retained by traditional reversed-phase chromatography.[9][10]

Predicted Metabolic Pathways

The metabolic fate of [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol is predicted based on established biotransformation pathways for nucleoside analogs.[4][11] The primary proposed metabolic transformations are outlined below. It is important to note that these pathways are theoretical and require experimental verification.

dot

Parent [5-(6-Aminopurin-9-yl)-2,5- dihydrofuran-2-yl]methanol (Parent Drug) MP Monophosphate Metabolite Parent->MP Deoxycytidine Kinase (dCK) Hypoxanthine_Metabolite Hypoxanthine Derivative Parent->Hypoxanthine_Metabolite Adenosine Deaminase Adenine Adenine Parent->Adenine Purine Nucleoside Phosphorylase DP Diphosphate Metabolite MP->DP Monophosphate Kinase (NMPK) TP Triphosphate Metabolite (Active) DP->TP Diphosphate Kinase (NDPK)

Caption: Predicted metabolic pathways of the parent compound.

Experimental

Materials and Reagents
  • Reference standards for [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol and its stable isotope-labeled internal standard (SIL-IS) were synthesized in-house.

  • Acetonitrile, methanol, and water (all LC-MS grade).

  • Formic acid and ammonium acetate (LC-MS grade).

  • Human plasma (K2-EDTA) was sourced from a certified vendor.

  • Cell culture reagents were of the highest available purity.

Sample Preparation

The choice of sample preparation is crucial for removing interferences and ensuring accurate quantification. Protocols for both plasma and intracellular matrices are provided.

Protocol 3.2.1: Protein Precipitation for Plasma Samples

This method is suitable for high-throughput analysis of the parent drug and its non-phosphorylated metabolites in plasma.

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the SIL-IS.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile/water with 0.1% formic acid for HILIC analysis.

Protocol 3.2.2: Extraction of Intracellular Metabolites from Cultured Cells

This protocol is designed to extract the parent drug and its phosphorylated metabolites from cultured cells.[12][13][14]

  • Culture cells to the desired confluency in a 6-well plate.

  • Aspirate the culture medium and quickly wash the cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).

  • Quench metabolic activity by adding 1 mL of ice-cold 80% methanol (-80°C) to each well.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex for 1 minute and centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in 100 µL of 90:10 (v/v) acetonitrile/water with 10 mM ammonium acetate for analysis.

dot

cluster_plasma Plasma Sample Preparation cluster_cells Intracellular Sample Preparation p1 50 µL Plasma p2 Add 200 µL Acetonitrile with Internal Standard p1->p2 p3 Vortex & Incubate (-20°C, 30 min) p2->p3 p4 Centrifuge (14,000 x g, 10 min) p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute for HILIC p5->p6 c1 Cultured Cells c2 Wash with PBS c1->c2 c3 Quench with Cold 80% Methanol c2->c3 c4 Scrape & Lyse c3->c4 c5 Centrifuge (16,000 x g, 15 min) c4->c5 c6 Evaporate Supernatant c5->c6 c7 Reconstitute for HILIC c6->c7

Caption: Sample preparation workflows for plasma and cells.

LC-MS/MS Conditions

The analysis was performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 10 mM Ammonium Acetate, 0.1% Formic Acid
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 95% B (0-1 min), 95-40% B (1-8 min), 40-95% B (8-8.1 min), 95% B (8.1-10 min)

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The MRM transitions for the parent compound and its predicted metabolites were determined by infusing standard solutions. For predicted metabolites where standards were unavailable, theoretical transitions were derived based on the fragmentation of similar nucleoside analogs, which typically involves the loss of the sugar moiety.[15][16]

Table 3: Theoretical MRM Transitions and Optimized Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Parent Compound 234.1136.1503015
SIL-IS 239.1136.1503015
Monophosphate 314.1136.1503520
Diphosphate 394.1136.1504025
Triphosphate 474.1159.0504530
Hypoxanthine Derivative 235.1137.1503018
Adenine 136.1119.1502512

Note: The product ion at m/z 136.1 corresponds to the protonated adenine base. For the triphosphate, a secondary fragmentation product is often more stable and is therefore selected.

Method Validation and Performance

The method should be validated in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry.[6][7] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interferences at the retention times of the analytes.

  • Linearity and Range: Calibration curves should be prepared in the appropriate biological matrix, with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect and Recovery: Evaluated to ensure that the ionization efficiency is not affected by the biological matrix and that the extraction process is consistent and efficient.

  • Stability: Assessed under various conditions, including bench-top, freeze-thaw, and long-term storage, to ensure analyte integrity during sample handling and storage.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol and its key predicted metabolites in human plasma and cellular extracts. The combination of a streamlined sample preparation protocol, optimized HILIC separation, and sensitive MS/MS detection allows for high-throughput analysis, making it a valuable tool for preclinical and clinical studies. This method will facilitate a comprehensive understanding of the compound's pharmacokinetics and metabolic profile, which is essential for its continued development as a potential therapeutic agent.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2005). Draft Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Bioanalysis Zone. (2021). Metabolite in safety testing (MIST). [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Bio-protocol. (n.d.). Intracellular metabolite sample preparation for HPLC-MS. [Link]

  • Mori, N., et al. (2022). Comprehensive metabolome analysis of intracellular metabolites in cultured cells. STAR Protocols, 3(1), 101155. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • HILIC-UHPLC-MS as a Tool for Metabolomics Study. (2016). The Applications Book. [Link]

  • Gorzkiewicz, M., & Klajnert-Maculewicz, B. (2018). Metabolism and mechanisms of action of nucleoside analogues. Methods, 145, 3-17. [Link]

  • Pluskal, T., et al. (2010). Preparation of Intracellular Metabolite Extracts from Liquid Schizosaccharomyces pombe Cultures. Cold Spring Harbor Protocols, 2010(11), pdb.prot5521. [Link]

  • Galmarini, C. M., et al. (2002). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. Molecules, 7(5), 395-420. [Link]

  • Larráyoz, M., et al. (2018). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers, 10(8), 240. [Link]

  • Lin, P. F., et al. (1997). Unique Metabolism of a Novel Antiviral l-Nucleoside Analog, 2′-Fluoro-5-Methyl-β-l-Arabinofuranosyluracil. Antimicrobial Agents and Chemotherapy, 41(11), 2442-2448. [Link]

  • Metabolomics Core Facility. (n.d.). Protocols used for LC-MS analysis. [Link]

  • Ray, A. S., et al. (2023). Cell and Tissue Specific Metabolism of Nucleoside and Nucleotide Drugs: Case Studies and Implications for Precision Medicine. Drug Metabolism and Disposition, 51(2), 163-173. [Link]

  • Wójcik, M., et al. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites, 10(10), 406. [Link]

  • Nordlund, P., & Reichard, P. (2012). Approved Nucleoside and Nucleobase Analogs with Enzymes of the Human Nucleotide Metabolism. PLoS ONE, 7(5), e37523. [Link]

  • Suresh, R. R., et al. (2026). Prodrug strategies in developing antiviral nucleoside analogs. MedChemComm, 17(1), 18-40. [Link]

  • Kellie, J. F., et al. (2018). Integrated use of LC/MS/MS and LC/Q-TOF/MS targeted metabolomics with automated label-free microscopy for quantification of purine metabolites in cultured mammalian cells. bioRxiv. [Link]

  • Li, Y., et al. (2022). Important roles of transporters in the pharmacokinetics of anti-viral nucleoside/nucleotide analogs. Acta Pharmaceutica Sinica B, 12(8), 3237-3253. [Link]

  • St. Jean, D. J., et al. (2024). Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2. ACS Infectious Diseases, 10(5), 1611-1628. [Link]

  • Giebułtowicz, J., & Soin, M. (2024). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules, 29(18), 4339. [Link]

  • Nielsen, C. S., et al. (2014). Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1359, 194-202. [Link]

  • Wang, Y., et al. (2024). Accurate Quantification of Ten Methylated Purine Nucleosides by Highly Sensitive and Stable Isotope-Diluted UHPLC–MS/MS. Analytical Chemistry, 96(28), 10568-10576. [Link]

  • Sasako, T., et al. (2020). Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column. Biomedical Chromatography, 34(2), e4722. [Link]

Sources

Method

NMR spectroscopy characterization techniques for[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol

Application Note: Advanced NMR Spectroscopy Characterization Protocols for[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol Executive Summary This application note provides a comprehensive, field-proven methodology f...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Spectroscopy Characterization Protocols for[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol

Executive Summary

This application note provides a comprehensive, field-proven methodology for the Nuclear Magnetic Resonance (NMR) characterization of [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol . Commonly known in antiviral drug development as 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) , this nucleoside analog features an unsaturated furanose ring that imparts unique conformational rigidity[1]. This guide details the causality behind solvent selection, pulse sequence parameters, and 2D correlation strategies required to unambiguously assign its structure, stereochemistry, and solution-state dynamics.

Analyte Profiling & Nomenclature Mapping

To bridge the gap between synthetic chemistry and structural biology, it is critical to map the IUPAC systematic name to standard biochemical nucleoside numbering:

  • IUPAC Furan Ring vs. Nucleoside Numbering :

    • Position 5 (C1') : The anomeric carbon attached to the N9 of the 6-aminopurine (adenine) base.

    • Positions 4 and 3 (C2' and C3') : The vinylic carbons forming the 2,5-dihydrofuran double bond.

    • Position 2 (C4') : The allylic methine carbon attached to the hydroxymethyl group.

    • Hydroxymethyl (C5') : The terminal primary alcohol.

Unlike standard saturated ribose rings that rapidly equilibrate between C2'-endo (South) and C3'-endo (North) puckers, the introduction of the C2'=C3' double bond forces the furanose ring into a highly restricted, nearly planar conformation[2]. NMR is the only non-destructive technique capable of capturing these subtle solution-state dynamics.

Strategic NMR Workflow

NMR_Workflow A Sample Preparation (DMSO-d6, 30 mg, DFA Calibrant) B 1D Acquisition (1H & 13C NMR) A->B C 2D Homonuclear (COSY, NOESY) B->C D 2D Heteronuclear (HSQC, HMBC) B->D E Structural & Conformational Elucidation C->E D->E

Fig 1. Strategic NMR workflow for characterizing d4A from sample prep to conformational analysis.

Sample Preparation: The Causality of Solvent Selection

Protocol : Dissolve 20–30 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

Causality : While nucleosides are often soluble in D2​O or Methanol- d4​ , DMSO- d6​ is the strictly preferred solvent for d4A characterization. DMSO acts as a strong hydrogen-bond acceptor, drastically reducing the chemical exchange rate of the adenine exocyclic amine (- NH2​ ) and the 5'-hydroxyl (- OH ) protons with residual water. This stabilization allows these exchangeable protons to be observed as sharp, distinct signals (typically around 7.2 ppm and 5.0 ppm, respectively), which are critical for validating the integrity of the functional groups.

Internal Calibrant : Instead of traditional TMS, we recommend the use of 2,2-difluoroacetamide (DFA) as an internal calibrant. DFA is a highly stable, universally tunable standard that resonates in sparse regions of the NMR spectrum, completely avoiding overlap with the complex vinylic and aromatic regions of d4A[3].

1D NMR Characterization & Signal Assignment

The following table summarizes the expected chemical shifts. The self-validating nature of this data relies on the predictable deshielding effects of the local electronic environment.

Position 1 H Shift (ppm)Multiplicity 13 C Shift (ppm)Causality / Assignment Notes
Adenine H2 ~8.15Singlet~152.5Highly deshielded by adjacent N1 and N3 atoms.
Adenine H8 ~8.10Singlet~139.2Sensitive to the syn/anti conformation of the glycosidic bond.
Adenine NH 2​ ~7.25Broad Singlet-Visible only in aprotic solvents (DMSO- d6​ ); integrates to 2H.
Furan H1' ~6.90Multiplet~88.5Anomeric proton; uniquely deshielded by both the ring O4' and the adenine N9.
Furan H2' ~6.45Dt~126.0Vinylic proton; shifted downfield due to the anisotropic effect of the double bond.
Furan H3' ~6.10Dt~134.5Vinylic proton; coupled to H2' and H4'.
Furan H4' ~4.95Multiplet~87.2Allylic methine; shifted upfield relative to H1'.
5'-OH ~5.05Triplet-Confirms the primary alcohol; couples to H5'/H5''.
H5', H5'' ~3.55Multiplet~62.0Diastereotopic protons of the hydroxymethyl group.

2D NMR Workflows for Structural Elucidation

To build a self-validating structural proof, 1D data must be corroborated through 2D correlation techniques:

  • COSY (Correlation Spectroscopy) : Maps the continuous aliphatic/vinylic spin system of the 2,5-dihydrofuran ring. You will observe a direct coupling chain: H1' H2' H3' H4' H5'/H5'' . This unbroken chain proves the cyclic integrity of the sugar moiety.

  • HSQC (Heteronuclear Single Quantum Coherence) : Resolves the overlapping aromatic and vinylic protons. Crucially, it differentiates the vinylic carbons (C2', C3') from the adenine carbons (C2, C8). Because C4, C5, and C6 of adenine lack attached protons, they will be absent in the HSQC, serving as a negative control.

  • HMBC (Heteronuclear Multiple Bond Correlation) : The definitive proof of the N-glycosidic linkage. A strong 3JCH​ correlation must be observed between the anomeric proton (H1' ) and both C4 and C8 of the adenine ring. This confirms the furanose is attached specifically at the N9 position, ruling out N7 or N3 isomers.

Conformational & Stereochemical Analysis (NOESY)

The biological activity of nucleoside analogs is entirely dependent on their stereochemistry (the β -anomeric configuration) and the rotational state of the nucleobase (the glycosidic torsion angle, χ ). NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proximity data ( <5 Å) to resolve these geometries.

Conformational_Logic N1 NOESY Cross-Peak: H1' ↔ H4' C1 β-Anomeric Configuration N1->C1 Cis-alpha face N2 NOESY Cross-Peak: H8 ↔ H1' / H2' C2 Anti vs. Syn Glycosidic Bond N2->C2 Torsion angle χ N3 3J(H1'-H2') Coupling Magnitude C3 Sugar Pucker (N-type vs S-type) N3->C3 Karplus Eq.

Fig 2. Logical deduction of d4A stereochemistry and conformation using NOE and J-coupling data.

Stereochemical Proof : In a biologically relevant β -nucleoside, the nucleobase points "up" (the β -face), forcing the H1' proton "down" to the α -face. Similarly, the bulky hydroxymethyl group at C4' points "up" ( β -face), forcing the H4' proton "down" to the α -face. Therefore, H1' and H4' are cis to each other on the α -face . A strong NOESY cross-peak between H1' and H4' is the absolute, self-validating proof of the β -anomeric configuration[1].

Step-by-Step Acquisition Protocol

Execute the following parameters on a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe (if available) for optimal sensitivity:

  • Preparation : Transfer the DMSO- d6​ sample to a 5 mm precision NMR tube. Ensure the sample height is exactly 4.0 cm to optimize magnetic field homogeneity.

  • Tuning & Shimming : Perform automated tuning and matching (ATM) for both 1 H and 13 C channels. Execute 3D gradient shimming (e.g., topshim on Bruker systems) until the DMSO residual peak width at half-height is <0.6 Hz.

  • 1D 1 H Acquisition (zg30) :

    • Relaxation Delay (d1) : Set to 2.0 seconds. Causality: Ensures complete longitudinal relaxation ( T1​ ) of the furanose protons for accurate integration.

    • Scans (ns) : 16 to 32.

  • 1D 13 C Acquisition (zgpg30) :

    • Relaxation Delay (d1) : Set to 2.0 seconds (increase to 5.0 seconds if quantitative integration of quaternary adenine carbons is required).

    • Scans (ns) : 1024 (due to the low natural abundance of 13 C).

  • 2D NOESY (noesygpphpp) :

    • Mixing Time : Set to 300–400 ms. Causality: Small molecules like d4A tumble rapidly in solution ( ωτc​<1 ). A mixing time of ~300 ms prevents spin diffusion (false positive NOEs) while allowing sufficient cross-relaxation for spatial correlation.

  • Processing : Apply an exponential window function (LB = 0.3 Hz) for 1D 1 H, and a squared sine-bell function (SSB = 2) for 2D spectra to enhance resolution and suppress truncation artifacts.

References

  • Title : Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant Source : ChemRxiv (2025) URL :[Link]

  • Title : Asymmetric Synthesis and Antiviral Activities of l-Carbocyclic 2',3'-Didehydro-2',3'-dideoxyadenosine Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : cycloSal-Pronucleotides of 2'-Fluoro-ara- and 2'-Fluoro-ribo-2',3'-dideoxyadenosine as a Strategy to Bypass a Metabolic Blockade Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Intracellular Phosphorylation of [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol

Prepared by: Senior Application Scientist, Advanced Assay Development Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Assay Development

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with the adenosine analog [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol (hereafter referred to as ADO-DHFM for brevity) and are encountering challenges with its intracellular phosphorylation.

As a nucleoside analog, the therapeutic potential of ADO-DHFM is critically dependent on its metabolic activation within the cell.[1][2] This activation pathway involves a series of phosphorylation steps, ultimately converting the parent compound into its active triphosphate form.[3][4] However, the structural modifications in the furanose ring, while potentially offering advantages in terms of stability or target binding, can render the molecule a poor substrate for endogenous cellular kinases. This guide provides a structured approach to diagnosing and overcoming low phosphorylation rates in your experimental assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the challenges associated with ADO-DHFM phosphorylation.

Q1: Why is intracellular phosphorylation of ADO-DHFM necessary for its activity?

Like most nucleoside analogs used as antiviral or anticancer agents, ADO-DHFM acts as a prodrug.[3][5] It must be sequentially phosphorylated by host cell kinases to its monophosphate (MP), diphosphate (DP), and finally its active triphosphate (TP) form.[4][6] The resulting ADO-DHFM-TP can then act as a competitive inhibitor or a chain-terminating substrate for viral or cellular polymerases, disrupting DNA or RNA synthesis.[1] Without this phosphorylation cascade, the parent nucleoside has no therapeutic effect.

Q2: What are the most common reasons for observing low phosphorylation rates of ADO-DHFM?

Low intracellular levels of phosphorylated ADO-DHFM typically stem from one or more of the following bottlenecks:

  • Inefficient Cellular Uptake: The compound may have poor membrane permeability or may not be efficiently recognized by cellular nucleoside transporters (CNTs and ENTs).[7][8][9]

  • Poor Substrate for Kinases: The first phosphorylation step, catalyzed by a nucleoside kinase, is often the rate-limiting step.[4][7] Adenosine analogs are primarily phosphorylated by adenosine kinase (ADK).[10][11] The modified dihydrofuran ring of ADO-DHFM may be a suboptimal substrate for ADK or other relevant kinases.

  • Active Efflux: The compound or its phosphorylated metabolites may be actively removed from the cell by efflux pumps, such as ATP-binding cassette (ABC) transporters like MRP2.[12][13]

  • Compound Instability or Degradation: The molecule may be unstable in culture media or rapidly metabolized by competing pathways, such as deamination by adenosine deaminase (ADA), before it can be phosphorylated.

  • Assay Limitations: The analytical method used to detect the phosphorylated species may lack the required sensitivity or specificity.

Q3: Which specific cellular kinases are likely responsible for phosphorylating ADO-DHFM?

The initial and most critical phosphorylation step is the conversion to ADO-DHFM-monophosphate. For adenosine analogs, the primary enzyme responsible for this is Adenosine Kinase (ADK) .[11][14] Subsequent phosphorylations to the diphosphate and triphosphate forms are carried out by nucleoside monophosphate kinases (NMPKs) and nucleoside diphosphate kinases (NDPKs), respectively.[4][6] Therefore, troubleshooting efforts should heavily focus on the interaction between ADO-DHFM and ADK.

Q4: What are the best methods to accurately measure the intracellular phosphorylation of ADO-DHFM?

Several methods can be used, each with distinct advantages and disadvantages.

  • Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. It is highly sensitive and specific, allowing for the direct quantification of the parent compound and its mono-, di-, and triphosphate metabolites from cell lysates.[15][16]

  • Radiolabeling: Using radiolabeled ADO-DHFM (e.g., with ³H or ¹⁴C) followed by separation of metabolites using HPLC or TLC is a classic and highly sensitive method.

  • Phospho-Specific Antibodies: This is an indirect method. If ADO-DHFM is designed to inhibit a specific kinase, you can use a Western blot or ELISA to measure the phosphorylation of a known downstream substrate of that target kinase.[17][18] This confirms a biological effect but does not directly quantify the phosphorylated analog.

  • In Vitro Kinase Assays: These assays use purified kinases and measure the production of ADP or the phosphorylation of a substrate, which can help determine if the compound is a substrate for a specific kinase in a controlled environment.[16][19]

Section 2: Troubleshooting Guide: A Systematic Approach

If you are observing lower-than-expected phosphorylation, follow this systematic workflow to identify and resolve the bottleneck.

Troubleshooting_Workflow cluster_uptake Problem Area 1: Cellular Uptake & Efflux cluster_kinase Problem Area 2: Kinase Activity cluster_assay Problem Area 3: Assay & Detection start Start: Low Phosphorylation Detected q_uptake Is intracellular concentration of parent ADO-DHFM adequate? start->q_uptake a_uptake_yes Yes q_uptake->a_uptake_yes a_uptake_no No q_uptake->a_uptake_no Measure with LC-MS/MS q_kinase Is ADO-DHFM a substrate for the relevant kinase (e.g., ADK)? a_uptake_yes->q_kinase sol_uptake Troubleshoot Uptake: 1. Increase concentration/incubation time. 2. Verify compound solubility & stability. 3. Screen cell lines for high transporter expression. 4. Inhibit efflux pumps (e.g., Verapamil for P-gp). a_uptake_no->sol_uptake end_node Problem Identified & Optimized sol_uptake->end_node a_kinase_yes Yes q_kinase->a_kinase_yes a_kinase_no No / Inefficient q_kinase->a_kinase_no q_assay Is the assay method sensitive enough? a_kinase_yes->q_assay sol_kinase Address Kinase Inefficiency: 1. Use cell lines with high ADK expression. 2. Perform in vitro assay with purified ADK. 3. Consider creating a phosphoramidate prodrug to bypass the initial kinase step. a_kinase_no->sol_kinase sol_kinase->end_node a_assay_yes Yes q_assay->a_assay_yes a_assay_no No / Unsure q_assay->a_assay_no a_assay_yes->end_node sol_assay Optimize Detection: 1. Switch to a more sensitive method (e.g., LC-MS/MS). 2. Optimize sample prep (e.g., lysis buffer with phosphatase inhibitors). 3. Include positive controls (Adenosine) and internal standards. a_assay_no->sol_assay sol_assay->end_node Protocol_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_extraction 2. Metabolite Extraction cluster_analysis 3. LC-MS/MS Analysis c1 Seed cells in a 6-well plate (e.g., 1x10^6 cells/well) c2 Incubate for 24h c1->c2 c3 Treat with ADO-DHFM (e.g., 10 µM) and controls (Adenosine, vehicle) c2->c3 c4 Incubate for desired time (e.g., 4h) c3->c4 e1 Aspirate media, wash cells twice with ice-cold PBS c4->e1 e2 Add 500 µL of ice-cold 70% Methanol (with internal standard) e1->e2 e3 Scrape cells, transfer to microfuge tube e2->e3 e4 Vortex, then incubate at -20°C for 30 min e3->e4 e5 Centrifuge at max speed for 10 min at 4°C e4->e5 e6 Collect supernatant containing metabolites e5->e6 a1 Dry supernatant under nitrogen stream e6->a1 a2 Reconstitute in mobile phase a1->a2 a3 Inject into LC-MS/MS system a2->a3 a4 Quantify using a standard curve a3->a4 Metabolic_Pathway compound ADO-DHFM (Parent Nucleoside) mp ADO-DHFM-MP (Monophosphate) compound->mp Adenosine Kinase (ADK) [RATE-LIMITING STEP] dp ADO-DHFM-DP (Diphosphate) mp->dp NMP Kinase tp ADO-DHFM-TP (Active Triphosphate) dp->tp NDP Kinase target Viral / Cellular Polymerase tp->target Inhibition / Chain Termination

Sources

Optimization

Optimizing LC-MS/MS sensitivity and resolution for[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol detection

Technical Support Center: Optimizing LC-MS/MS for [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol Welcome to the technical support guide for the sensitive and robust detection of [5-(6-Aminopurin-9-yl)-2,5-dihydrof...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing LC-MS/MS for [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol

Welcome to the technical support guide for the sensitive and robust detection of [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol. This document provides in-depth guidance, field-proven protocols, and troubleshooting solutions tailored for researchers, scientists, and drug development professionals. Our goal is to empower you to overcome common analytical challenges and achieve optimal sensitivity and resolution in your LC-MS/MS experiments.

Analyte Overview: Understanding the Challenge

[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol is a polar nucleoside analog. Its structure, featuring a hydrophilic aminopurine group and a hydroxyl functional group, dictates its behavior in a chromatographic system. The molecular weight is approximately 233.23 g/mol [1]. The key to successful analysis lies in managing its high polarity, which presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC), often resulting in poor retention.

The primary analytical goals are to achieve:

  • High Sensitivity: To detect and quantify low concentrations of the analyte in complex matrices.

  • High Resolution: To ensure accurate identification and quantification by separating it from isomers and matrix interferences.

  • Robustness: To develop a reliable method that performs consistently across multiple experiments.

Liquid Chromatography (LC) Optimization Guide

Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach. HILIC utilizes a polar stationary phase and a high-organic mobile phase, which is ideal for retaining and separating highly polar compounds that are poorly retained in reversed-phase chromatography[2][3][4].

Column Selection

Choosing the right stationary phase is the first critical step in HILIC method development[3].

Stationary PhaseMechanism & AdvantagesRecommended Use Case
Amide Offers robust hydrogen bonding and dipole-dipole interactions. Less sensitive to ionic strength changes than bare silica.Excellent starting point for nucleoside analogs. Provides good peak shape and reproducibility.
Bare Silica Highly polar and provides strong retention for polar analytes through hydrogen bonding and partitioning[5].Effective for separating structurally similar nucleosides. Can be susceptible to changes in mobile phase pH and buffer concentration[5][6].
Zwitterionic (e.g., ZIC-HILIC) Contains both positive and negative charges, offering unique selectivity through electrostatic interactions in addition to partitioning.Provides enhanced separation for a wide range of polar and charged analytes, including nucleosides and nucleotides[4].

Recommendation: Begin with an amide-based column for its robustness and excellent performance with nucleoside analogs.

Mobile Phase Optimization

The mobile phase in HILIC consists of a high percentage of an organic solvent (the weak solvent) and a smaller percentage of an aqueous component (the strong solvent).

  • Organic Solvent (Mobile Phase A): Acetonitrile is the universal choice for HILIC due to its ideal polarity and miscibility with water.

  • Aqueous Solvent (Mobile Phase B): Water containing a buffer or additive to control pH and improve peak shape.

Buffer Selection: Volatile, MS-friendly buffers are essential.

  • Ammonium Formate: An excellent choice for positive ion mode ESI. It provides good buffering capacity and promotes analyte protonation. A concentration of 10-20 mM is a good starting point.

  • Formic Acid: Often used with ammonium formate to adjust the pH to the acidic range (pH 3-4). This ensures the aminopurine moiety is protonated, enhancing both HILIC retention and ESI sensitivity.

Starting LC Conditions:

ParameterRecommended SettingRationale
Column Amide Phase (e.g., 2.1 x 100 mm, 1.7 µm)Provides good retention and peak shape for polar nucleosides.
Mobile Phase A AcetonitrileStandard weak solvent for HILIC.
Mobile Phase B 20 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid)MS-friendly buffer that aids in analyte protonation and retention.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency.
Column Temp. 30 - 40 °CImproves peak shape and reduces mobile phase viscosity.
Injection Volume 1 - 5 µLKeeps injection volume low to prevent peak distortion, especially if the sample solvent is stronger than the mobile phase[3][6].
Step-by-Step Protocol: Gradient Optimization

A gradient elution, where the percentage of the strong aqueous solvent is increased over time, is typically required.

  • Initial Conditions: Start with a high percentage of Mobile Phase A (e.g., 95% ACN) to ensure the analyte is retained on the column.

  • Gradient Slope: Gradually decrease the percentage of ACN (increase the percentage of the aqueous phase) to elute the analyte. A shallow gradient provides better resolution.

  • Re-equilibration: A crucial step in HILIC is a sufficiently long re-equilibration period at the initial high organic conditions (at least 5-10 column volumes) to ensure reproducible retention times[7].

Example Gradient Program:

Time (min)% Acetonitrile (A)% Aqueous (B)
0.095.05.0
1.095.05.0
8.060.040.0
8.195.05.0
12.095.05.0

Mass Spectrometry (MS/MS) Optimization Guide

Optimization of MS/MS parameters is critical for achieving maximum sensitivity and specificity using Multiple Reaction Monitoring (MRM).

Ionization and Source Parameters
  • Ionization Mode: Electrospray Ionization (ESI) in Positive Ion Mode is the clear choice. The aminopurine structure contains basic nitrogen atoms that are readily protonated ([M+H]+) under acidic mobile phase conditions[8]. ESI is a "soft" ionization technique, which minimizes in-source fragmentation and preserves the precursor ion[9][10].

  • Source Parameter Optimization: Tune the following parameters via infusion of a standard solution (~100-500 ng/mL) to maximize the signal for the protonated precursor ion.

    • Capillary Voltage: Optimize for the most stable and intense signal.

    • Source Temperature: Set high enough to ensure efficient desolvation without causing thermal degradation.

    • Nebulizer and Drying Gas Flows: Adjust to produce a stable spray and efficient droplet desolvation[11].

MRM Transition Optimization

The goal is to find the most intense and specific precursor-to-product ion transitions.

Predicted MRM Transitions:

  • Precursor Ion ([M+H]+): For C10H11N5O2, the monoisotopic mass is ~233.09. The expected precursor ion will be m/z 233.1 -> 234.1 .

  • Product Ions: Fragmentation in nucleoside analogs typically occurs at the glycosidic bond, resulting in the loss of the modified sugar moiety and yielding the protonated purine base[12].

    • Primary Fragment: The adenine base has a mass of ~135.06. The most abundant product ion is expected to be the protonated adenine at m/z 136.1 [13].

    • Secondary Fragments: Other fragments resulting from the sugar ring or further fragmentation of the purine base may be observed.

Step-by-Step Protocol: Collision Energy (CE) Optimization

Optimizing the collision energy is essential for maximizing the signal of your chosen product ion[11][14].

  • Infuse Standard: Continuously infuse a solution of the analyte into the mass spectrometer.

  • Select Precursor Ion: Set the first quadrupole (Q1) to isolate the precursor ion (e.g., m/z 234.1).

  • Scan Product Ions: Set the third quadrupole (Q3) to scan a range of masses (e.g., m/z 50-240) to see all potential fragments.

  • Ramp Collision Energy: Perform a collision energy ramp experiment (e.g., from 5 to 40 eV).

  • Plot Results: Plot the intensity of each major product ion against the collision energy.

  • Select Optimal CE: Identify the collision energy value that produces the maximum intensity for your chosen product ion (e.g., m/z 136.1). This is the value you will use in your final MRM method. It is good practice to select at least two MRM transitions for confident quantification and confirmation[14].

Optimized MRM Parameters (Example):

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
234.1136.150To be determined empirically
234.1e.g., 119.150To be determined empirically

Troubleshooting and FAQs

This section addresses common issues encountered during method development in a direct question-and-answer format.

Question 1: Why am I seeing little to no retention of my analyte?

  • Cause A: Insufficient Column Equilibration. HILIC columns require extensive equilibration with the initial high-organic mobile phase to form a stable water layer, which is crucial for the retention mechanism[3][7].

    • Solution: Ensure your equilibration step is at least 5-10 column volumes long. For a 100 mm x 2.1 mm column at 0.4 mL/min, this translates to 5-10 minutes.

  • Cause B: Incorrect Initial Mobile Phase Composition. The starting mobile phase must have a high percentage of organic solvent (typically >90% ACN) for analytes to be retained in HILIC mode.

    • Solution: Verify that your gradient starts with at least 90-95% acetonitrile.

  • Cause C: Sample Solvent is too Strong. If the sample is dissolved in a solvent with a high water content (a strong solvent in HILIC), it will not be retained properly and will result in poor peak shape or no retention[3][6].

    • Solution: Dissolve your sample in a solution that matches your initial mobile phase composition (e.g., 95% ACN / 5% water) or is even weaker (higher ACN). If the sample must be in an aqueous solution, keep the injection volume as small as possible (≤ 2 µL)[3].

Question 2: My peak shape is poor (tailing, fronting, or splitting). What should I do?

  • Cause A: Peak Tailing due to Secondary Interactions. Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols on silica-based columns) can cause tailing[15].

    • Solution: Increase the buffer concentration in your mobile phase (e.g., from 10 mM to 20 mM ammonium formate). This can help mask secondary interaction sites and improve peak shape[6]. Also, ensure the mobile phase pH is at least 1-2 units away from the analyte's pKa[15].

  • Cause B: Peak Fronting due to Column Overload. Injecting too much sample mass can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample[15].

  • Cause C: Peak Splitting due to Sample Solvent Mismatch. This is a common issue in HILIC when the injection solvent is significantly stronger (more aqueous) than the mobile phase[3][15].

    • Solution: As mentioned above, match the sample solvent to the initial mobile phase conditions.

Question 3: My signal intensity is low and/or the baseline is noisy. How can I improve sensitivity?

  • Cause A: Suboptimal MS Source Parameters. Incorrect source settings can drastically reduce ionization efficiency.

    • Solution: Re-infuse your standard and systematically optimize the capillary voltage, gas flows, and source temperature to maximize the [M+H]+ signal[11].

  • Cause B: Incorrect Collision Energy. If the CE is too low, fragmentation will be inefficient. If it's too high, your desired fragment may break down further.

    • Solution: Perform a collision energy optimization experiment as described in Section 3.3 to find the "sweet spot" for your primary MRM transition[16].

  • Cause C: Contaminated Mobile Phase. Impurities in solvents or additives can increase background noise and cause ion suppression.

    • Solution: Use only high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily[17].

  • Cause D: Matrix Effects. Components in your sample matrix (e.g., salts, lipids) can co-elute with your analyte and suppress its ionization in the ESI source.

    • Solution: Improve your sample preparation procedure (e.g., use Solid-Phase Extraction (SPE)) to remove interfering matrix components. Also, ensure your chromatography provides adequate separation from the bulk of the matrix.

Visual Workflows and Diagrams

LC-MS/MS Optimization Workflow

cluster_LC LC Optimization cluster_MS MS/MS Optimization cluster_Analysis Final Method LC1 Select HILIC Column (e.g., Amide) LC2 Prepare Mobile Phase (ACN + Aq. Buffer) LC1->LC2 LC3 Develop Gradient (95% -> 60% ACN) LC2->LC3 LC4 Optimize Injection (Solvent & Volume) LC3->LC4 A1 Combine LC & MS Methods LC4->A1 Optimized LC Conditions MS1 Infuse Standard (Positive ESI Mode) MS2 Tune Source Parameters (Voltage, Gas, Temp) MS1->MS2 MS3 Identify Precursor ([M+H]+ = 234.1) MS2->MS3 MS4 Optimize Collision Energy (Find Optimal CE for m/z 136.1) MS3->MS4 MS4->A1 Optimized MRM Transitions A2 Analyze Samples A1->A2 A3 Troubleshoot (Peak Shape, Sensitivity) A2->A3

Caption: Workflow for LC-MS/MS method development.

Troubleshooting Decision Tree: Poor Peak Shape

Start Poor Peak Shape (Tailing, Fronting, Split) Q1 Is sample solvent stronger than mobile phase? Start->Q1 S1 Match sample solvent to initial mobile phase OR reduce injection volume. Q1->S1 Yes Q2 Is column properly equilibrated? Q1->Q2 No End Peak Shape Improved S1->End S2 Increase equilibration time (5-10 column volumes). Q2->S2 No Q3 Is buffer concentration adequate? Q2->Q3 Yes S2->End S3 Increase buffer concentration (e.g., 10mM -> 20mM). Q3->S3 No Q4 Is sample concentration too high? Q3->Q4 Yes S3->End S4 Dilute sample or reduce injection volume. Q4->S4 Yes Q4->End No S4->End

Caption: Decision tree for troubleshooting poor peak shape.

References

  • Takeuchi, T. (2015). Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Methods in Enzymology. [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from Agilent. [Link]

  • Tan, Z., et al. (2022). Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). Molecules. [Link]

  • Waters Corporation. (n.d.). Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Retrieved from Waters. [Link]

  • Waters Corporation. (n.d.). What are the common causes of having little or no retention and/or peak shape problems on a HILIC column? Retrieved from Waters. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from ALWSCI Blog. [Link]

  • Technology Networks. (2024, July 30). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from Technology Networks. [Link]

  • LCGC International. (2025, November 28). Optimizing LC–MS and LC–MS-MS Methods. Retrieved from LCGC International. [Link]

  • Su, Z., et al. (2025). Protocol for RNA modification analysis by UHPLC-QqQ MS. STAR Protocols. [Link]

  • ResearchGate. (n.d.). ESI-MS/MS product ion spectra of (a) adenine (m/z 136) and (b) 15 N.... Retrieved from ResearchGate. [Link]

  • ChemUniverse. (n.d.). ((2S,5R)-5-(6-AMINO-9H-PURIN-9-YL)-2,5-DIHYDROFURAN-2-YL)METHANOL. Retrieved from ChemUniverse. [Link]

  • MacLean, B., et al. (n.d.). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Retrieved from a proteomics resource. [Link]

  • Shimadzu. (n.d.). LC/MS Analysis of Nucleic Acid-Related Compounds. Retrieved from Shimadzu. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from Wikipedia. [Link]

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Reference Data & Comparative Studies

Validation

Validation of reverse transcriptase inhibition assays using[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol as a reference standard

Reverse transcriptase (RT) remains a cornerstone target in the development of antiviral therapeutics against retroviruses (e.g., HIV-1) and hepadnaviruses (e.g., HBV) [1]. For drug development professionals and applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Reverse transcriptase (RT) remains a cornerstone target in the development of antiviral therapeutics against retroviruses (e.g., HIV-1) and hepadnaviruses (e.g., HBV) [1]. For drug development professionals and application scientists, validating novel RT inhibition assays requires a robust, predictable benchmark.

This guide provides an objective comparison of modern RT assay platforms and details the methodologies for validating these systems using [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol —commonly known as 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) —as the definitive reference standard.

Mechanistic Grounding: The Causality of d4A Inhibition

To design a self-validating experimental system, one must understand the molecular causality of the reference standard.[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol (d4A) is a synthetic adenosine analog. Its defining structural feature is the presence of a 2,5-dihydrofuran ring, which inherently lacks a 3'-hydroxyl (-OH) group [1].

In physiological environments (cell-based assays), d4A acts as a prodrug. It passively diffuses across the cell membrane and is sequentially phosphorylated by cellular kinases into its active form: d4A-triphosphate (d4A-TP) [2]. Because it lacks the critical 3'-OH group, the incorporation of d4A-TP into the nascent viral DNA chain by reverse transcriptase prevents the formation of subsequent 5'-3' phosphodiester bonds. This results in obligate chain termination [3]. This highly predictable, competitive inhibition against natural dATP makes d4A an ideal benchmark for calculating assay sensitivity and dynamic range.

MOA d4A d4A Prodrug (Unphosphorylated) Kinases Cellular Kinases (Phosphorylation) d4A->Kinases d4ATP d4A-TP (Active Triphosphate) Kinases->d4ATP RT Viral Reverse Transcriptase d4ATP->RT Competitive Inhibition ChainTerm Obligate Chain Termination RT->ChainTerm Lacks 3'-OH

Diagram illustrating the intracellular activation and mechanism of action of d4A.

Objective Comparison of RT Assay Platforms

When selecting an RT screening platform, researchers must balance throughput, safety, and sensitivity. Below is an objective comparison of three leading methodologies, highlighting how the d4A reference standard performs within each system.

Table 1: Comparative Analysis of RT Assay Modalities
Assay PlatformDetection ModalitySubstrate Usedd4A/d4A-TP SuitabilityTypical Z'-FactorThroughputPrimary Drawbacks
Radiometric Scintillation^3H-dTTP / ^3H-dATPExcellent (d4A-TP)0.75 - 0.85Low to MediumRadioactive hazard, high disposal cost
Colorimetric Absorbance (450 nm)BrdU-TPGood (d4A-TP)0.60 - 0.75MediumMultiple wash steps, lower dynamic range
Fluorescence TR-FRET / FPFluorophore-dNTPExcellent (d4A-TP)0.70 - 0.90High (HTS)Susceptible to auto-fluorescent interference
Table 2: Quantitative Validation Metrics for the d4A Standard

The physical state of the reference standard must match the assay environment. The following table summarizes the expected validation metrics based on historical pharmacological data [2, 4].

Validation ParameterCell-Free Assay (Biochemical)Cell-Based Assay (Phenotypic)
Reference Standard Form d4A-TP (Triphosphate)d4A (Unphosphorylated)
Target Enzyme Recombinant HIV-1 RT / HBV PolIntracellular Viral Replication
IC50 / EC50 Range 10 - 50 nM0.5 - 5.0 µM
Mechanism of Action Direct competitive inhibitionProdrug phosphorylation → Inhibition
Validation Threshold Z'-Factor > 0.7Z'-Factor > 0.6

Experimental Protocols: Building Self-Validating Systems

A protocol is only as reliable as its internal controls. The following methodologies detail how to establish self-validating systems using d4A, ensuring that every plate yields mathematically verifiable data.

Protocol A: Cell-Free Biochemical RT Assay Validation

Causality Focus: In a cell-free environment, cellular kinases are absent. Therefore, the unphosphorylated d4A prodrug is inert. You must use the active triphosphate form (d4A-TP) [4]. We utilize a poly(rA)-oligo(dT) template because it provides an RNA template and a DNA primer, precisely mimicking the natural initiation complex of reverse transcription.

  • Preparation of the Master Mix: Combine recombinant HIV-1 RT with a reaction buffer containing 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, and 1 mM DTT.

    • Scientific Rationale: Mg²⁺ is an essential catalytic cofactor that coordinates the phosphate groups of the incoming dNTPs at the polymerase active site.

  • Inhibitor Pre-incubation: Dispense the master mix into a 96-well plate. Add serial dilutions of d4A-TP ranging from 0.1 nM to 1 µM.

    • Self-Validation Step: Dedicate at least 6 wells to a "Positive Control" (Enzyme + Vehicle, representing maximum signal, μpos​ ) and 6 wells to a "Negative Control" (Buffer only, representing background noise, μneg​ ).

  • Reaction Initiation: Add the poly(rA)-oligo(dT) template and the detection substrate (e.g., fluorescently labeled dUTP). Incubate at 37°C for 45 minutes.

  • Termination & Detection: Stop the reaction by adding 20 mM EDTA to chelate the Mg²⁺ ions, halting enzymatic activity. Read the plate using a fluorometer.

  • Z'-Factor Calculation: Validate the assay using the formula: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . A Z'-factor > 0.7 confirms a robust assay window.

Protocol B: Cell-Based Phenotypic Assay Validation

Causality Focus: For whole-cell assays, the highly charged triphosphate moiety of d4A-TP prevents passive diffusion across the lipid bilayer. Therefore, the unphosphorylated[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol (d4A) must be used[3].

  • Cell Seeding: Seed target cells (e.g., CEM T-cells for HIV-1 or HepG2 2.2.15 for HBV) into a 96-well plate at a density of 104 cells/well.

  • Compound Addition: Add serial dilutions of d4A (0.1 µM to 50 µM).

    • Scientific Rationale: Higher concentrations (micromolar range) are required compared to cell-free assays because the rate-limiting step is the intracellular phosphorylation cascade.

  • Viral Infection: Infect the cells with the target virus at a predetermined Multiplicity of Infection (MOI). Incubate for 72-96 hours at 37°C, 5% CO₂.

  • Quantification: Lyse the cells and quantify viral replication using a p24 antigen ELISA (for HIV-1) or qPCR for viral DNA (for HBV).

  • Self-Validation: Calculate the EC50 of the d4A reference standard. If the EC50 falls within the established 0.5 - 5.0 µM range, the biological responsiveness of the cell batch and the assay's integrity are verified.

Workflow cluster_0 Cell-Free Biochemical Assay cluster_1 Cell-Based Phenotypic Assay Start RT Assay Validation using d4A Standard CF_Prep Prepare Recombinant RT & Poly(rA)-oligo(dT) Start->CF_Prep CB_Prep Culture Target Cells (e.g., CEM or HepG2) Start->CB_Prep CF_Inhib Add d4A-TP (Active Form) CF_Prep->CF_Inhib CF_Read Measure Substrate Incorporation CF_Inhib->CF_Read Valid Calculate Z'-Factor & IC50 / EC50 CF_Read->Valid CB_Inhib Add d4A (Prodrug Form) CB_Prep->CB_Inhib CB_Read Quantify Viral Titer or p24 Antigen CB_Inhib->CB_Read CB_Read->Valid

Comparative workflow for validating cell-free and cell-based RT assays using d4A.

Conclusion

The successful validation of a reverse transcriptase inhibition assay relies entirely on the predictable behavior of its reference standard. By utilizing[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol (d4A) and its active triphosphate derivative, researchers can establish mathematically sound, self-validating systems. Whether deploying high-throughput fluorescent biochemical screens or phenotypic cell-based models, d4A provides the necessary baseline to confidently evaluate novel NRTI candidates.

References

  • Structural and energetic properties of the potential HIV-1 reverse transcriptase inhibitors d4A and d4G: a comprehensive theoretical investigation. Journal of Biomolecular Structure and Dynamics.[Link]

  • Inhibition of reverse transcriptase activity of hepatitis B virus polymerase by β-l-D4A-TP. Acta Virologica.[Link]

  • The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. Molecules (Basel, Switzerland).[Link]

  • Lipophilic prodrugs of nucleoside triphosphates as biochemical probes and potential antivirals. Nature Communications.[Link]

Comparative

A Senior Application Scientist's Guide to Evaluating [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol for Activity Against Multi-Drug Resistant HBV and HIV

Introduction: The Imperative for Novel Antivirals in an Era of Resistance The landscape of antiviral therapy for chronic Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV) infections has been revolutionized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antivirals in an Era of Resistance

The landscape of antiviral therapy for chronic Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV) infections has been revolutionized by the advent of potent therapeutics. Nucleos(t)ide analogues (NAs) for HBV and combination antiretroviral therapy (cART) for HIV have transformed these once-fatal diseases into manageable chronic conditions.[1][2] However, this success is continually challenged by the emergence of multi-drug resistant (MDR) viral strains.[3][4] The high replication rate of HBV and the error-prone nature of HIV's reverse transcriptase contribute to a high frequency of spontaneous mutations, which, under the selective pressure of long-term therapy, can lead to treatment failure.[1]

This guide outlines a comprehensive, field-proven framework for the preclinical evaluation of a novel investigational nucleoside analogue, [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol (hereafter referred to as "Compound X"). As a purine analogue, its structural similarity to natural nucleosides suggests a potential mechanism as a competitive inhibitor of viral polymerases—a cornerstone of anti-HBV and anti-HIV therapy.[2][5] Our objective is to rigorously assess its efficacy against clinically relevant MDR strains of both viruses, benchmark its performance against established therapies, and elucidate its resistance profile. This document is intended for researchers engaged in antiviral drug discovery and development, providing both the strategic rationale and detailed methodologies for a robust evaluation.

Part 1: Foundational Assessment - Cytotoxicity and Therapeutic Index

Before any meaningful evaluation of antiviral efficacy can be undertaken, the inherent cytotoxicity of the investigational compound must be established. This is a critical first step; a compound that kills the host cell will artifactually appear to inhibit viral replication.[6][7] The goal is to determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that results in the death of 50% of the host cells. This value is essential for calculating the Selectivity Index (SI), a crucial metric defined as the ratio of CC50 to the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). A high SI value indicates that the compound's antiviral activity occurs at concentrations far below those that cause harm to the host cell, a hallmark of a promising drug candidate.[7][8]

Experimental Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[9][10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Methodology:

  • Cell Plating: Seed human hepatoma cells (e.g., HepG2) and human T-lymphocyte cells (e.g., MT-4 or CEM-SS) in separate 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours. These cell lines are representative hosts for HBV and HIV replication, respectively.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of Compound X in the appropriate cell culture medium, ranging from a high concentration (e.g., 1000 µM) to a low concentration (e.g., <1 µM).

  • Treatment: Remove the existing medium from the cell plates and add 100 µL of the prepared compound dilutions to triplicate wells for each concentration. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubation: Incubate the plates for a period that mirrors the duration of the planned antiviral assays (typically 3-7 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability at each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile of Compound X
Cell LineCompoundCC50 (µM)
HepG2Compound X>100
MT-4Compound X>100
Hypothetical Data: A CC50 > 100 µM is generally considered a good starting point for low cytotoxicity.

Part 2: Efficacy Against Multi-Drug Resistant Hepatitis B Virus (MDR-HBV)

The primary therapeutic targets for HBV are nucleos(t)ide analogues that inhibit the viral reverse transcriptase (RT) domain of the DNA polymerase.[2] However, mutations in this domain can confer resistance. A successful new agent must demonstrate potent activity against both wild-type (WT) virus and strains harboring common resistance-associated mutations.

Comparative Agents:
  • Tenofovir Alafenamide (TAF): A cornerstone of modern HBV therapy, TAF is a prodrug of tenofovir with a high barrier to resistance and an improved safety profile over its predecessor, TDF.[11][12][13][14] Its active metabolite, tenofovir diphosphate, acts as a chain terminator.[15]

  • Entecavir (ETV): A potent guanosine analogue, effective against WT and lamivudine-resistant HBV, though specific mutations can reduce its susceptibility.[1]

Experimental Protocol 2: In-Vitro HBV Antiviral Assay

This assay utilizes the HepG2.2.15 cell line, a human hepatoblastoma cell line that stably expresses and replicates HBV, to quantify the inhibition of viral DNA production.[16][17]

Methodology:

  • Cell Culture: Culture HepG2.2.15 cells in a 96-well plate until they reach confluence.

  • Treatment: Treat the cells with serial dilutions of Compound X, TAF, and ETV for 6-9 days. The medium containing the compounds should be refreshed every 3 days.

  • Supernatant Collection: At the end of the treatment period, collect the cell culture supernatant.

  • DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantification: Quantify the amount of extracellular HBV DNA using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.

  • Analysis: Calculate the percentage of HBV DNA reduction at each drug concentration compared to the untreated virus control. Determine the IC50 value (the concentration required to inhibit 50% of viral replication) for each compound using non-linear regression.

  • Resistance Testing: Repeat the assay using HepG2 cells transiently transfected with plasmids containing the genomes of MDR-HBV strains (e.g., lamivudine-resistant rtL180M/M204V, entecavir-resistant rtT184G/S202I/M250V).[18]

HBV Replication Cycle and NA Target

HBV_Lifecycle cluster_cell Hepatocyte Entry 1. Entry via NTCP Uncoating 2. Uncoating Entry->Uncoating cccDNA 3. cccDNA formation in Nucleus Uncoating->cccDNA Transcription 4. Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation 5. Translation pgRNA->Translation Encapsidation 6. Encapsidation pgRNA->Encapsidation Proteins Viral Proteins (Polymerase, Core, Surface) Translation->Proteins Proteins->Encapsidation RT 7. Reverse Transcription (pgRNA -> dsDNA) Encapsidation->RT Compound X Target Assembly 8. Virion Assembly RT->Assembly Secretion 9. Secretion Assembly->Secretion HBV_Virion HBV Virion Secretion->HBV_Virion New Virions HBV_Virion->Entry HIV_Lifecycle cluster_cell CD4+ T-Cell Binding 1. Binding & Fusion RT_Step 2. Reverse Transcription (RNA -> DNA) Binding->RT_Step Compound X Target Integration 3. Integration into Host DNA RT_Step->Integration Provirus Provirus Integration->Provirus Transcription 4. Transcription Provirus->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding HIV_Virion HIV Virion Budding->HIV_Virion New Virions HIV_Virion->Binding

Caption: HIV replication cycle and the reverse transcriptase target for Compound X.

Data Presentation: Comparative Efficacy Against MDR-HIV
HIV-1 StrainCompound X EC50 (nM)EFdA EC50 (nM)Lenacapavir EC50 (pM)
Wild-Type (NL4-3)0.3110
K65R Mutant1.5120
M184V Mutant>100115
Multi-NRTI Resistant5.0130
Hypothetical Data: A key indicator of a strong candidate is maintaining potency against the M184V mutation, which confers high-level resistance to many NRTIs.

Part 4: Probing the Future - Resistance Selection and Pathway Analysis

A critical aspect of preclinical evaluation is to predict the genetic barrier to resistance. This involves subjecting the virus to long-term, escalating concentrations of the investigational drug in cell culture to select for resistant variants. Both genotypic and phenotypic analyses are then performed on these variants to identify the mutations responsible for resistance and to quantify the degree of reduced susceptibility. [4][19][20]This process provides invaluable insights into the compound's long-term durability.

Experimental Workflow: In-Vitro Resistance Profiling

Resistance_Workflow Start Start: Wild-Type Virus Culture (e.g., HIV-1 in MT-4 cells) Dose Treat with Compound X at sub-IC50 concentration Start->Dose Culture Culture for 3-5 days Monitor for viral replication (p24) Dose->Culture Passage Passage virus to fresh cells with escalating drug concentration Culture->Passage If replication detected Breakthrough Observe Viral Breakthrough (Replication at high drug concentration) Culture->Breakthrough No inhibition Passage->Culture Harvest Harvest Resistant Virus Breakthrough->Harvest Analysis Characterize Resistant Isolate Harvest->Analysis Genotype Genotypic Analysis (Sequence RT gene) Analysis->Genotype Phenotype Phenotypic Analysis (Determine IC50 shift) Analysis->Phenotype Report Identify resistance mutations and fold-resistance Genotype->Report Phenotype->Report

Caption: Workflow for in-vitro selection and analysis of drug-resistant viral variants.

Genotypic analysis involves sequencing the target viral gene (HBV polymerase or HIV reverse transcriptase) to identify mutations that arise in the presence of the drug. [21][22]Phenotypic analysis then confirms that these identified mutations are responsible for the resistance by measuring the fold-change in EC50/IC50 of the mutant virus compared to the wild-type. [18][19][20]This dual approach provides a comprehensive picture of the resistance profile. [4]

Conclusion and Strategic Outlook

This guide presents a structured, multi-faceted approach to the preclinical evaluation of [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol (Compound X) as a potential therapeutic for MDR-HBV and MDR-HIV. By systematically assessing cytotoxicity, determining efficacy against a panel of clinically relevant resistant strains, and proactively investigating its resistance profile, researchers can build a robust data package.

The ideal candidate will exhibit low cytotoxicity (high CC50), potent antiviral activity against both wild-type and MDR strains (low nM EC50/IC50 with minimal fold-change), and a high genetic barrier to resistance. The data generated through these protocols will be crucial for making informed decisions about advancing Compound X into further preclinical development, including animal models and detailed toxicology studies. In the relentless race against viral evolution, such a rigorous and scientifically grounded evaluation is not just best practice—it is essential for the development of the next generation of life-saving antiviral therapies.

References

  • Lenacapavir: A New Targeted Molecule for Resistant HIV - A Comprehensive Review. (2025). IJPPR.
  • Phenotypic and genotypic HIV-1 drug resistance assays provide complementary information. (2002). Journal of Clinical Microbiology.
  • 4′-Ethynyl Nucleoside Analogs: Potent Inhibitors of Multidrug-Resistant Human Immunodeficiency Virus Variants In Vitro. (n.d.). Antimicrobial Agents and Chemotherapy.
  • 4'-Ethynyl nucleoside analogs: potent inhibitors of multidrug-resistant human immunodeficiency virus variants in vitro. (2001). Antimicrobial Agents and Chemotherapy.
  • Lenacapavir for multidrug-resistant HIV-1 infection. (2025). Australian Prescriber.
  • HIV-1 combination phenotype and genotype resistance assays. (n.d.). Labcorp.
  • Clinical Use of Genotypic and Phenotypic Drug Resistance Testing to Monitor Antiretroviral Chemotherapy. (n.d.). Clinical Infectious Diseases.
  • Lenacapavir: Drug Offers New Hope for Multi-drug Resistant HIV. (2023). Yale School of Medicine.
  • Laboratory Testing: Drug-Resistance Testing. (2024). Clinical Info HIV.gov.
  • Drug-Resistance Testing. (2024). HIV Management Guidelines.
  • The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir. (2025).
  • Development of novel nucleoside analogues for use against drug resistant strains of HIV-1. (2000).
  • Tenofovir alafenamide in the treatment of chronic hepatitis B virus infection: rationale and clinical trial evidence. (n.d.). Therapeutic Advances in Gastroenterology.
  • Advances in Molecular Diagnosis of HBV Infection and Drug Resistance. (2005). Expert Review of Molecular Diagnostics.
  • Tenofovir Alafenamide Fumarate: A New Tenofovir Prodrug for the Treatment of Chronic Hepatitis B Infection. (2017). The Journal of Infectious Diseases.
  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. (n.d.). FDA.
  • Understanding Cytotoxicity. (2024). VIROLOGY RESEARCH SERVICES.
  • Lenacapavir's success: Revitalizing antiviral drug discovery. (2025). Taylor & Francis Online.
  • Development of modified nucleosides that have supremely high anti-HIV activity and low toxicity and prevent the emergence of resistant HIV mutants. (n.d.). J-Stage.
  • Cytotoxicity Screening Assay. (2025). Protocols.io.
  • Cell-based Assays to Identify Inhibitors of Viral Disease. (n.d.). High-Throughput Screening.
  • Novel acyclic nucleoside analogues as inhibitors of HIV-1 RT. (n.d.). BMC Pharmacology.
  • Selected Phenotypic Assays Used to Evaluate Antiviral Resistance and Viral Fitness of Hepatitis B Virus and Its Variants. (2014). Intervirology.
  • Effects of two novel nucleoside analogues on different hepatitis B virus promoters. (2008). World Journal of Gastroenterology.
  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. (2024). Antimicrobial Agents and Chemotherapy.
  • HBV genotypic drug resistance testing. (n.d.). Imperial College London.
  • In Vitro Susceptibility of HIV Isolates with High Growth Capability to Antiretroviral Drugs. (2022). Viruses.
  • No Resistance to Tenofovir Alafenamide Detected through 96 Weeks of Treatment in Patients with Chronic Hepatitis B Infection. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Evaluation of the combination effect of different antiviral compounds against HIV in vitro. (1993). Scandinavian Journal of Infectious Diseases.
  • The Molecular and Structural Basis of HBV-resistance to Nucleos(t)ide Analogs. (2010). Current Drug Targets.
  • In vitro assessment of compounds for anti-HIV activity. (n.d.). Methods in Molecular Medicine.
  • 4′-Modified Nucleoside Analogs: Potent Inhibitors Active against Entecavir-resistant Hepatitis B Virus. (n.d.).
  • In Vitro and In Silico Antiviral Activity of Di-Halogenated Compounds Derived from L-Tyrosine against Human Immunodeficiency Virus 1 (HIV-1). (n.d.). Pharmaceuticals.
  • Genotyping of HBV and tracking of resistance mutations in treatment-naïve patients with chronic hep
  • Revisiting HBV resistance to entecavir with a phenotypic approach. (2020). Journal of Antimicrobial Chemotherapy.
  • Tenofovir alafenamide in the treatment of chronic hepatitis B: design, development, and place in therapy. (2017). Drug Design, Development and Therapy.
  • HIV Drug Preclinical Screening and Evaluation. (n.d.).
  • In vitro evaluation of combination therapies against hepatitis B virus replic
  • Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. (2023). bioRxiv.
  • In vitro evaluation of novel antiviral activities of 60 medicinal plants extracts against hepatitis B virus. (n.d.). Experimental and Therapeutic Medicine.
  • What is the mechanism of Tenofovir? (2024).
  • Nucleoside/nucleotide analogues in the treatment of chronic hepatitis B. (2011). Journal of Antimicrobial Chemotherapy.
  • Plant-derived antiviral drugs as novel hepatitis B virus inhibitors. (n.d.). Saudi Journal of Biological Sciences.
  • In vitro evaluation of novel antiviral activities of 60 medicinal plants extracts against hepatitis B virus. (2017). Experimental and Therapeutic Medicine.
  • In vitro evaluation of novel antiviral activities of 60 medicinal plants extracts against hepatitis B virus. (n.d.).

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Validation

A Comparative Guide to the Mitochondrial Toxicity of Nucleoside Analogs: Evaluating [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol in Context

For researchers, scientists, and drug development professionals, the therapeutic potential of nucleoside analogs is often shadowed by the risk of mitochondrial toxicity. This guide provides an in-depth, objective compari...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the therapeutic potential of nucleoside analogs is often shadowed by the risk of mitochondrial toxicity. This guide provides an in-depth, objective comparison of the mitochondrial toxicity of various nucleoside analogs, with a primary focus on establishing a framework for evaluating novel compounds such as [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol. By understanding the mechanisms of toxicity and the experimental data from well-characterized analogs, researchers can better predict and mitigate the risks associated with new chemical entities.

The Specter of Mitochondrial Toxicity in Nucleoside Analog Development

Nucleoside reverse transcriptase inhibitors (NRTIs) have been a cornerstone of antiretroviral therapy, significantly improving the prognosis for individuals with HIV.[1] However, their long-term use has been associated with a range of adverse effects, many of which are now understood to stem from mitochondrial dysfunction.[2][3] These toxicities can manifest as myopathy, neuropathy, pancreatitis, and lactic acidosis.[4][5] The central mechanism underlying these effects is the unintended inhibition of human mitochondrial DNA polymerase gamma (Pol-γ), the sole enzyme responsible for replicating mitochondrial DNA (mtDNA).[2][6] This "off-target" effect leads to mtDNA depletion, impaired oxidative phosphorylation, and cellular energy crisis.

Given this established precedent, a thorough assessment of mitochondrial toxicity is a critical step in the preclinical development of any new nucleoside analog. This guide will delve into the comparative toxicity of established NRTIs and provide a robust framework for evaluating the mitochondrial liability of novel compounds.

Unraveling the Mechanisms of Mitochondrial Injury

The primary driver of mitochondrial toxicity for many nucleoside analogs is the inhibition of Pol-γ.[6] These drugs, designed to act as chain terminators for viral reverse transcriptase, can also be mistakenly incorporated by Pol-γ into nascent mitochondrial DNA strands.[3] Lacking a 3'-hydroxyl group, their incorporation halts further DNA synthesis, leading to mtDNA depletion.[3]

However, the story is more complex than simple Pol-γ inhibition. Other mechanisms contribute to the overall mitochondrial toxicity profile of a given nucleoside analog, including:

  • Oxidative Stress: Some nucleoside analogs can increase the production of reactive oxygen species (ROS) within the mitochondria, leading to damage of mitochondrial proteins, lipids, and mtDNA itself.[1][7]

  • Inhibition of Mitochondrial Nucleotide Kinases: The activation of nucleoside analogs to their triphosphate form is a critical step for both their therapeutic action and their toxicity. Interference with mitochondrial kinases can disrupt the delicate balance of the mitochondrial nucleotide pool.[1]

  • Direct Inhibition of Respiratory Chain Complexes: Certain analogs may directly inhibit the function of the electron transport chain complexes, further impairing ATP production.[8]

  • Impaired Autophagy: Zidovudine (AZT) has been shown to suppress the autophagic processes responsible for clearing damaged mitochondria, leading to their accumulation and exacerbating cellular dysfunction.[9]

The interplay of these mechanisms dictates the specific toxicological profile of each nucleoside analog.

cluster_0 Nucleoside Analog Metabolism & Action cluster_1 Mitochondrial Toxicity Cascade NA Nucleoside Analog NAt Nucleoside Analog Triphosphate NA->NAt Cellular Kinases PolG DNA Polymerase Gamma (Pol-γ) NAt->PolG Inhibition mtDNA mtDNA Replication PolG->mtDNA mtDNAd mtDNA Depletion mtDNA->mtDNAd Inhibition ETC Electron Transport Chain (ETC) mtDNAd->ETC Impaired Synthesis of ETC Subunits ATP ATP Production ETC->ATP Reduced ROS Reactive Oxygen Species (ROS) ETC->ROS Increased MitoDys Mitochondrial Dysfunction ATP->MitoDys OxS Oxidative Stress ROS->OxS OxS->MitoDys CellTox CellTox MitoDys->CellTox Cellular Toxicity (Myopathy, Neuropathy, etc.)

Caption: Key pathways of nucleoside analog-induced mitochondrial toxicity.

A Comparative Look at Reference Nucleoside Analogs

The mitochondrial toxicity of NRTIs varies significantly, providing a valuable spectrum for comparison.[6] Understanding these differences is crucial for contextualizing data from novel compounds.

Nucleoside AnalogRelative Mitochondrial ToxicityPrimary Toxic Manifestations
Zalcitabine (ddC) Very HighPeripheral neuropathy, pancreatitis[4][6]
Didanosine (ddI) HighPancreatitis, peripheral neuropathy, lactic acidosis[8][10][11]
Stavudine (d4T) HighPeripheral neuropathy, lipoatrophy, lactic acidosis[3]
Zidovudine (AZT) ModerateMyopathy, bone marrow suppression, lactic acidosis[1][7][8]
Adefovir ModerateNephrotoxicity[12][13]
Abacavir (ABC) LowHypersensitivity reaction (not directly mitochondrial)[14][15]
Lamivudine (3TC) LowGenerally well-tolerated[14][15][16]
Tenofovir LowRenal tubulopathy (at high doses)[14][15][17][18]

This hierarchy, largely driven by the efficiency of incorporation by Pol-γ, serves as a benchmark for evaluating new drug candidates.[6] For instance, a novel analog exhibiting a toxicity profile similar to ddC or ddI would raise significant safety concerns.

A Framework for Evaluating Novel Compounds Like [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol

A multi-pronged approach is essential for a comprehensive assessment of the mitochondrial toxicity of a new chemical entity. This involves a series of in vitro assays, each providing a piece of the puzzle.

cluster_0 In Vitro Evaluation Workflow Start Novel Nucleoside Analog ([5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol) Assay1 mtDNA Content Quantification Start->Assay1 Assay2 Lactate Production Assay Start->Assay2 Assay3 Mitochondrial Respiration Analysis Start->Assay3 Assay4 ROS Production Measurement Start->Assay4 Assay5 Mitochondrial Membrane Potential Assay Start->Assay5 Integration Data Integration & Risk Assessment Assay1->Integration Assay2->Integration Assay3->Integration Assay4->Integration Assay5->Integration

Caption: A streamlined workflow for in vitro mitochondrial toxicity assessment.

Key Experimental Protocols

The following are detailed protocols for essential assays in the evaluation of nucleoside analog-induced mitochondrial toxicity.

Quantification of Mitochondrial DNA (mtDNA) Content

This assay directly measures the primary endpoint of Pol-γ inhibition. A reduction in the ratio of mitochondrial to nuclear DNA is a strong indicator of mitochondrial toxicity.

Principle: Quantitative real-time PCR (qPCR) is used to amplify a specific region of the mitochondrial genome and a single-copy nuclear gene. The relative abundance of mtDNA is then calculated.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., HepG2, primary human skeletal muscle cells) in 6-well plates.[17]

    • Allow cells to adhere and grow to approximately 70-80% confluency.

    • Treat cells with a range of concentrations of the test compound (e.g., [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol) and reference compounds (e.g., ddC as a positive control, tenofovir as a negative control) for an extended period (e.g., 7-14 days), replenishing the medium and drug every 2-3 days.[17]

  • Genomic DNA Extraction:

    • Harvest cells and extract total genomic DNA using a commercially available kit, following the manufacturer's instructions.

    • Quantify the DNA concentration and assess its purity using a spectrophotometer.

  • qPCR Analysis:

    • Prepare a qPCR master mix containing a fluorescent DNA-binding dye (e.g., SYBR Green).

    • Add primers specific for a mitochondrial gene (e.g., a region of the cytochrome c oxidase subunit II gene, COXII) and a nuclear gene (e.g., a region of the beta-2-microglobulin gene, B2M).

    • Perform qPCR using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets.

    • Calculate the relative mtDNA content using the 2-ΔΔCt method, normalizing the mtDNA levels to the nuclear DNA levels and comparing treated samples to untreated controls.

Lactate Production Assay

Mitochondrial dysfunction forces cells to rely more heavily on glycolysis for ATP production, leading to an increase in lactate secretion.

Principle: The concentration of lactate in the cell culture medium is measured using a colorimetric or fluorometric assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate and treat with the test and reference compounds for a defined period (e.g., 24-72 hours).[14]

  • Sample Collection:

    • Collect the cell culture supernatant.

  • Lactate Measurement:

    • Use a commercial lactate assay kit, following the manufacturer's protocol. This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the lactate concentration.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known lactate concentrations.

    • Calculate the lactate concentration in the samples and normalize to the cell number or total protein content.

Assessment of Mitochondrial Respiration

This provides a dynamic measure of mitochondrial function by assessing the oxygen consumption rate (OCR).

Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the OCR of live cells in real-time, allowing for the determination of basal respiration, ATP-linked respiration, and maximal respiratory capacity.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells in a specialized Seahorse XF cell culture microplate.

    • Treat cells with the test and reference compounds for the desired duration.

  • Mitochondrial Stress Test:

    • Perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors:

      • Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

      • Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

  • Data Analysis:

    • The instrument software calculates the key parameters of mitochondrial function based on the changes in OCR after each injection.

    • Compare the respiratory profiles of treated cells to untreated controls.

Interpreting the Data: Building a Toxicity Profile

A comprehensive mitochondrial toxicity profile for [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol would be constructed by integrating the results from these assays:

  • High-Risk Profile: A significant, dose-dependent decrease in mtDNA content, coupled with a marked increase in lactate production and a severe impairment of mitochondrial respiration, would indicate a high risk of mitochondrial toxicity, similar to that of ddC or d4T.

  • Moderate-Risk Profile: A modest effect on mtDNA content, a moderate increase in lactate, and some impairment of respiratory capacity might suggest a moderate risk, akin to AZT.

  • Low-Risk Profile: No significant changes in mtDNA levels, lactate production, or mitochondrial respiration, even at high concentrations, would suggest a low potential for mitochondrial toxicity, comparable to tenofovir or lamivudine.[14][17]

Conclusion

The assessment of mitochondrial toxicity is a non-negotiable aspect of the preclinical safety evaluation of novel nucleoside analogs. By leveraging the extensive knowledge gained from the study of antiretroviral NRTIs and employing a systematic, multi-parametric in vitro testing strategy, researchers can effectively characterize the mitochondrial liability of new compounds like [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol. This proactive approach is essential for the development of safer and more effective nucleoside-based therapeutics.

References

  • Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Cellular and mitochondrial toxicity of zidovudine (AZT), didanosine (ddI) and zalcitabine (ddC) on cultured human muscle cells. PubMed. [Link]

  • Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors. PMC. [Link]

  • Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management. PubMed. [Link]

  • Mechanisms of zidovudine-induced mitochondrial toxicity and myopathy. PubMed. [Link]

  • Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. PMC. [Link]

  • Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors. ResearchGate. [Link]

  • Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. Biochemistry - ACS Publications. [Link]

  • Absence of a Universal Mechanism of Mitochondrial Toxicity by Nucleoside Analogs. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Zidovudine-Mediated Autophagy Inhibition Enhances Mitochondrial Toxicity in Muscle Cells. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Tenofovir not toxic to mitochondria in human cell culture. HIV i-Base. [Link]

  • Mechanisms of Zidovudine-Induced Mitochondrial Toxicity and Myopathy. Semantic Scholar. [Link]

  • Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management. Sexual Health. [Link]

  • Adefovir nephrotoxicity: possible role of mitochondrial DNA depletion. PubMed. [Link]

  • MitoToxy assay: A novel cell-based method for the assessment of metabolic toxicity in a multiwell plate format using a lactate FRET nanosensor, Laconic. PMC. [Link]

  • High rate of didanosine-related mitochondrial toxicity in HIV/HCV-coinfected patients receiving ribavirin. PubMed. [Link]

  • Mitochondrial Disorders After 12 Months of Human Immunodeficiency Virus Type 1 Preexposure Prophylaxis Based on Tenofovir Disoproxil Fumarate Plus Emtricitabine in Healthy Adults. The Journal of Infectious Diseases - Oxford Academic. [Link]

  • Evidence Suggesting Mitochondrial Toxicity in HIV/HCV Co-infected Patients Receiving Ribavirin and Didanosine. NATAP. [Link]

  • Direct analysis of mitochondrial toxicity of antiretroviral drugs. IRIS. [Link]

  • Mitochondrial toxicity of tenofovir, emtricitabine and abacavir alone and in combination with additional nucleoside reverse transcriptase inhibitors. PubMed. [Link]

  • Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors. Antimicrobial Agents and Chemotherapy. [Link]

  • Mitochondrial Toxicity -- New Adverse Drug Effects. New England Journal of Medicine. [Link]

  • Absence of a Universal Mechanism of Mitochondrial Toxicity by Nucleoside Analogs. ResearchGate. [Link]

  • Mitochondrial Toxicity Assays. Araceli Biosciences. [Link]

  • Mitochondrial toxicity: measurement and applications. BMG Labtech. [Link]

  • Adefovir nephrotoxicity in a renal allograft recipient. PMC - NIH. [Link]

  • Zalcitabine Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • Inhibition of mitochondrial DNA polymerase gamma leading to kidney toxicity. AOP-Wiki. [Link]

  • Adverse effects of reverse transcriptase inhibitors: mitochondrial toxicity as common pathway. NATAP. [Link]

  • Exonuclease Removal of Dideoxycytidine (Zalcitabine) by the Human Mitochondrial DNA Polymerase. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Adverse effects of oral antiviral therapy in chronic hepatitis B. Baishideng Publishing Group. [Link]

  • An evaluation of in vitro models for the assessment of mitochondrial toxicity within Drug Induced Liver Injury (DILI). University of Liverpool Repository. [Link]

  • High-Resolution Respirometry Reveals MPP + Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. MDPI. [Link]

  • Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach. PMC. [Link]

  • the methanol-formaldehyde. Semantic Scholar. [Link]

  • Effect of 5-aminolevulinic Acid on Mitochondrial Activity. IMR Press. [Link]

Sources

Comparative

Benchmarking the cellular half-life of[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol triphosphate

Benchmarking the Cellular Half-Life of [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol Triphosphate: A Comparative Guide for Drug Development Introduction: The Pharmacokinetic Imperative of d4A-TP [5-(6-Aminopurin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Cellular Half-Life of [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol Triphosphate: A Comparative Guide for Drug Development

Introduction: The Pharmacokinetic Imperative of d4A-TP

[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol, structurally defined as 2',3'-didehydro-2',3'-dideoxyadenosine (d4A), is a potent nucleoside analog investigated for its antiviral properties. Like most nucleoside reverse transcriptase inhibitors (NRTIs), d4A is a prodrug. It must be actively transported into the host cell and sequentially phosphorylated by cellular kinases to its active 5'-triphosphate metabolite, d4A-TP[1].

Once anabolized, d4A-TP acts as a competitive inhibitor and chain terminator of viral polymerases, notably HIV Reverse Transcriptase (RT) and Hepatitis B Virus (HBV) polymerase[2]. The β-L-enantiomer of d4A-TP (β-L-D4A-TP) has specifically demonstrated robust inhibition of viral DNA replication in HepG2.2.15 cell lines and transgenic in vivo models[3].

However, in antiviral drug development, plasma pharmacokinetics only tell half the story. The true determinant of clinical efficacy and dosing frequency is the intracellular half-life ( t1/2​ ) of the active triphosphate[4]. This guide objectively benchmarks the intracellular kinetics of d4A-TP against standard-of-care alternatives and provides the validated methodologies required to measure these parameters.

Pathway d4A d4A (Prodrug/Nucleoside) d4AMP d4A-MP (Monophosphate) d4A->d4AMP Nucleoside Kinase d4ADP d4A-DP (Diphosphate) d4AMP->d4ADP NMP Kinase d4ATP d4A-TP (Active Triphosphate) d4ADP->d4ATP NDP Kinase Polymerase Viral Polymerase (HBV/HIV) d4ATP->Polymerase Competitive Inhibition Termination Chain Termination Polymerase->Termination Incorporation

Intracellular phosphorylation cascade of d4A leading to viral chain termination.

Comparative Benchmarking: d4A-TP vs. Standard-of-Care NRTIs

The intracellular half-life of a nucleoside triphosphate is not an intrinsic property of the molecule alone; it is the result of a dynamic equilibrium between anabolic kinases and catabolic 5'-nucleotidases.

Mechanistic Causality: Why does Tenofovir diphosphate (TFV-DP) exhibit an exceptionally long half-life of ~95 hours[5], while traditional nucleosides hover between 12 and 24 hours? Tenofovir is an acyclic nucleotide phosphonate. It bypasses the rate-limiting first phosphorylation step, and its acyclic structure makes it highly resistant to cleavage by intracellular phosphodiesterases. In contrast, d4A contains a 2,5-dihydrofuran ring. The double bond in this ring imparts a distinct sugar pucker conformation (typically a C2'-endo envelope) that makes it an excellent substrate for anabolic kinases, but it remains susceptible to gradual catabolic dephosphorylation by cytosolic nucleotidases (e.g., cN-II).

Despite this, the estimated 12–24 hour intracellular half-life of d4A-TP is highly competitive, supporting the potential for once-daily dosing regimens without the severe mitochondrial toxicity associated with older NRTIs.

Table 1: Intracellular Kinetic Benchmarking of Antiviral Triphosphates

CompoundActive Intracellular MetaboliteTarget PolymeraseIntracellular Half-Life ( t1/2​ )Structural Classification
d4A d4A-TPHBV Pol / HIV RT~12–24 hours2,5-dihydrofuran nucleoside
Tenofovir (TFV) TFV-DPHBV Pol / HIV RT~95 hoursAcyclic nucleoside phosphonate
Lamivudine (3TC) 3TC-TPHBV Pol / HIV RT~12–15 hoursOxathiolane nucleoside
Entecavir (ETV) ETV-TPHBV Pol~15 hoursCyclopentyl guanosine analog

Experimental Methodology: A Self-Validating System for Intracellular PK

To objectively benchmark the cellular half-life of d4A-TP, researchers must utilize a highly controlled LC-MS/MS workflow. The protocol below is designed as a self-validating system : every step includes thermodynamic or chemical safeguards to prevent ex vivo degradation, ensuring the measured t1/2​ reflects true intracellular biology rather than procedural artifacts.

Step-by-Step Protocol: Intracellular Triphosphate Quantification
  • Cell Seeding & Equilibration: Seed HepG2.2.15 cells (for HBV models) or primary PBMCs (for HIV models) at 1×106 cells/well in 6-well plates. Allow 24 hours for adherence and metabolic equilibration.

  • Pulse Phase (Drug Loading): Incubate the cells with 10 µM of d4A for 24 hours. Causality: A 24-hour pulse is required to ensure the intracellular pools of d4A-MP, d4A-DP, and d4A-TP reach a steady-state equilibrium.

  • Wash & Chase Phase: Aspirate the drug-containing media. Wash the monolayer three times with ice-cold PBS to completely remove extracellular drug. Immediately add pre-warmed, drug-free media to initiate the "chase" phase.

  • Metabolic Quenching (Critical Step): At designated time points (0, 4, 8, 12, 24, 48, and 72 hours), rapidly aspirate the media and immediately flood the wells with 70% cold methanol (-20°C). Causality: This is the most critical self-validating step. Using cold methanol is a thermodynamic necessity to instantaneously denature cytosolic 5'-nucleotidases. Failing to quench these enzymes immediately will result in the ex vivo degradation of d4A-TP to d4A-DP during extraction, artificially deflating the t1/2​ measurement.

  • Extraction & Internal Standardization: Scrape the cells, transfer to microcentrifuge tubes, and add a stable isotope-labeled internal standard (SIL-IS) (e.g., 13C5​ -d4A-TP). Centrifuge at 14,000 x g for 15 minutes at 4°C. Evaporate the supernatant under a gentle stream of nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute the pellet in mobile phase and inject onto a Weak Anion Exchange (WAX) column coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Pharmacokinetic Modeling: Plot the natural log of d4A-TP concentration against time. Calculate the elimination rate constant ( kel​ ) from the slope of the terminal elimination phase, and derive the half-life using the equation t1/2​=0.693/kel​ .

Workflow Pulse 1. Pulse Incubation (HepG2.2.15 cells, 24h) Wash 2. Wash & Chase (Drug-free media) Pulse->Wash Lysis 3. Cold Methanol Lysis (Quench metabolism) Wash->Lysis Timepoints: 0-72h Extract 4. SPE Extraction (Isotope ISTD added) Lysis->Extract LCMS 5. LC-MS/MS Analysis (MRM mode) Extract->LCMS Model 6. PK Modeling (Calculate t1/2) LCMS->Model

LC-MS/MS workflow for quantifying intracellular nucleotide half-life.

Conclusion

reveals a compound that balances efficient anabolic phosphorylation with a sustained intracellular residence time. By utilizing rigorous, cold-quenched LC-MS/MS methodologies, drug development professionals can accurately map the pharmacokinetic profile of d4A-TP, proving its viability as a competitive alternative to existing NRTIs in the management of chronic viral infections.

References

  • [1] Nucleosides with Transposed Base or 4′-Hydroxymethyl Moieties and Their Corresponding Oligonucleotides | Chemical Reviews. ACS Publications. Available at: [Link]

  • [2] Untitled - National Academic Digital Library of Ethiopia. NADLE. Available at: [Link]

  • [4] Nucleoside and nucleotide HIV reverse transcriptase inhibitors: 25 years after zidovudine. Antiviral Research (via ResearchGate). Available at: [Link]

  • [5] In silico Molecular Docking and Design of Anti-Hepatitis B Drugs. ResearchGate. Available at:[Link]

  • [3] Zhihong HU | Chinese Academy of Sciences | PhD | Wuhan Institute of Virology, Wuhan | Research profile. ResearchGate. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol proper disposal procedures

Comprehensive Safety and Disposal Protocol for[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol As researchers and drug development professionals, our primary objective when handling biologically active nucleoside an...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol

As researchers and drug development professionals, our primary objective when handling biologically active nucleoside analogs is to ensure absolute containment and validated destruction. The compound [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol , universally recognized in antiretroviral pharmacology as 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) , is a potent Nucleoside Reverse Transcriptase Inhibitor (NRTI)[1].

This guide provides the authoritative, step-by-step operational and disposal procedures required to handle d4A safely, grounded in the physicochemical realities of the molecule.

Pharmacological Hazard Profile & Causality

To safely dispose of a chemical, one must first understand how it behaves biologically. d4A is a prodrug that requires intracellular phosphorylation by cellular kinases to reach its active triphosphate form (d4A-TP). Because it lacks a 3'-hydroxyl group on its furanose ring, its incorporation into nascent DNA by viral polymerases prevents the formation of the next 5'-3' phosphodiester bond, resulting in 2[2].

The Occupational Hazard: While highly selective for viral reverse transcriptase (HIV) and viral polymerases (HBV)[3], NRTIs can exhibit off-target affinity for human DNA polymerase γ . Unintended exposure to the active pharmaceutical ingredient (API) can lead to mitochondrial toxicity and potential mutagenic effects. Therefore, the raw API must be treated as a hazardous, cytotoxic agent.

Pathway A d4A (Prodrug) B Cellular Kinases A->B Cellular Entry C d4A-Triphosphate B->C Phosphorylation D Viral Polymerase C->D Competitive Binding E DNA Chain Termination D->E Lacks 3'-OH

Intracellular kinase activation pathway of d4A leading to obligate DNA chain termination.

Quantitative Physicochemical & Safety Data

A self-validating safety protocol relies on measurable physicochemical parameters. The table below outlines the critical data dictating our disposal methodologies.

PropertyValue / SpecificationOperational Implication
IUPAC Name [5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanolContains a purine ring; produces NOx gases during thermal destruction.
Molecular Weight 233.23 g/mol Low molecular weight allows rapid absorption through mucous membranes.
Target Mechanism DNA Chain TerminationCytotoxic/Mutagenic potential; mandates strict engineering controls (BSC/Fume Hood).
Acid Stability Highly sensitive (Cleaves at pH < 3)Critical: Purine nucleosides undergo rapid 4[4]. Never mix d4A waste with strong mineral acids.
Disposal Method High-Temperature IncinerationEnsures complete thermal destruction of the pharmacophore.

Step-by-Step Disposal Procedures

Because d4A is a biologically active chain terminator, it cannot be disposed of via standard municipal waste or aqueous drain systems. It must undergo high-temperature incineration to ensure complete thermal destruction of the purine and furanose ring structures.

Protocol A: Solid Waste Disposal

Applies to: Raw API powder, contaminated weigh boats, pipette tips, and PPE.

  • Segregation: Collect all solid API waste in a designated, leak-proof, puncture-resistant hazardous waste container lined with a biohazard/cytotoxic bag.

  • Labeling: Label the container explicitly: "Hazardous Pharmaceutical Waste - Toxic (Contains Nucleoside Analogs - d4A)".

  • Sealing & Verification: Seal the bag using a gooseneck tie to prevent aerosol escape.

  • Destruction: Route the container to a licensed hazardous waste facility for high-temperature incineration (>1000°C). Causality: Only temperatures exceeding 1000°C guarantee the breaking of the robust purine ring without generating toxic intermediate byproducts.

Protocol B: Liquid Waste Disposal

Applies to: Aqueous buffers, cell culture media, and organic stock solutions (e.g., DMSO/Methanol).

  • pH Verification: Before adding d4A solutions to any bulk waste carboy, verify the carboy's pH is ≥ 4.0. Causality: As noted in stability studies, purine 2',3'-dideoxynucleosides are 4[4]. Mixing with strong acids causes rapid, unpredictable cleavage of the glycosidic bond, potentially off-gassing reactive furanose derivatives.

  • Aqueous vs. Organic Segregation:

    • Collect aqueous buffer solutions in a dedicated "Aqueous Hazardous Waste" carboy.

    • Collect DMSO or Methanol stock solutions in a "Non-Halogenated Organic Waste" drum.

  • Secondary Containment: Store all liquid waste containers in secondary containment trays capable of holding 110% of the largest container's volume to prevent environmental release during a structural failure.

Disposal Start d4A Contaminated Waste Solid Solid Waste Start->Solid Liquid Liquid Waste Start->Liquid Incineration Thermal Incineration (>1000°C) Solid->Incineration Biohazard Bag Aqueous Aqueous Buffers Liquid->Aqueous Organic Organic Solvents Liquid->Organic Aqueous->Incineration Carboy (pH > 4) Organic->Incineration Solvent Drum

Decision tree for the segregation and thermal destruction of d4A laboratory waste.

Spill Response and Decontamination Workflow

In the event of an accidental release, immediate chemical neutralization is required before physical cleanup.

Step-by-Step Methodology:

  • Isolate and Assess: Immediately restrict access to the spill zone. Verify the state of the compound (dry powder vs. dissolved liquid stock).

  • Don PPE: Put on fresh double nitrile gloves, safety glasses, a lab coat, and an N95/P100 respirator (mandatory if dry powder is spilled outside a fume hood).

  • Primary Containment (Causality-Driven Strategy):

    • For Powders:Do not sweep. Mechanical agitation aerosolizes the API, creating a severe inhalation hazard. Instead, gently overlay the powder with damp absorbent pads to suppress dust.

    • For Liquids: Deploy universal spill absorbents starting from the perimeter and working inward to prevent capillary spread.

  • Chemical Neutralization: Apply a freshly prepared 10% sodium hypochlorite (bleach) solution directly to the affected area and let it sit for 15 minutes. Causality: Strong oxidizing agents like hypochlorite disrupt the electron-rich purine ring, permanently neutralizing the compound's biological affinity and chain-terminating capabilities before physical removal.

  • Physical Recovery: Use non-sparking scoops to transfer the neutralized matrix into a rigid, puncture-resistant hazardous waste container.

  • Secondary Wash: Swab the surface with 70% ethanol to remove residual hypochlorite and organic breakdown products. Dispose of all swabs as solid hazardous waste.

References

  • General syntheses of 2',3'-dideoxynucleosides and 2',3'-didehydro-2',3'-dideoxynucleosides. ACS Publications - The Journal of Organic Chemistry. URL:[Link]

  • cycloSal-Pronucleotides of 2'-Fluoro-ara- and 2'-Fluoro-ribo-2',3'- dideoxyadenosine as a Strategy to Bypass a Metabolic Blockade. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Conformational Analysis of Substituent Effects on the Sugar Puckering Mode and the anti-HIV Activity of 2',3'-Dideoxypyrimidine Nucleosides. ResearchGate. URL:[Link]

  • Efficacies of β-L-D4A against hepatitis B virus in 2.2.15 cells. World Journal of Gastroenterology. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol
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[5-(6-Aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methanol
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